molecular formula C13H3ClN4O B1672952 HBX 41108 CAS No. 924296-39-9

HBX 41108

Numéro de catalogue: B1672952
Numéro CAS: 924296-39-9
Poids moléculaire: 266.64 g/mol
Clé InChI: BIGPXXAUSQLTQR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

inhibits USP7 ubiquitin protease;  structure in first source

Propriétés

IUPAC Name

7-chloro-9-oxoindeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H3ClN4O/c14-6-1-2-7-8(3-6)13(19)12-11(7)17-9(4-15)10(5-16)18-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGPXXAUSQLTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)C3=NC(=C(N=C23)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H3ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00581703
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924296-39-9
Record name HBX-41108
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924296399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00581703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HBX-41108
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7JH7KSP8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HBX 41108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanism of HBX 41108, a small-molecule inhibitor of the Ubiquitin-Specific Protease 7 (USP7). It details the compound's mode of action, its effects on key signaling pathways, and the resultant cellular outcomes, supported by quantitative data and experimental methodologies.

Core Mechanism: Uncompetitive Inhibition of USP7

This compound is a cyano-indenopyrazine derivative that functions as a potent and reversible inhibitor of USP7, also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[1][2][3] Kinetic analyses have demonstrated that this compound acts through an uncompetitive inhibition mechanism.[1][3][4] This indicates that the inhibitor preferentially binds to the USP7-substrate complex rather than competing with the substrate for the enzyme's active site.[1][2] This binding allosterically modulates the catalytic reaction, preventing the deubiquitination of USP7 target proteins.[1]

The primary function of USP7, a deubiquitinating enzyme (DUB), is to remove ubiquitin moieties from target proteins, thereby rescuing them from proteasomal degradation or altering their function and localization.[2][3] By inhibiting this activity, this compound effectively enhances the ubiquitination status of USP7 substrates.

Key Signaling Pathway: Activation of the p53 Tumor Suppressor Axis

The most well-characterized downstream effect of this compound is the activation of the p53 tumor suppressor pathway. This is achieved through the modulation of the critical p53-MDM2 regulatory loop.

  • Disruption of MDM2-p53 Homeostasis: In normal cellular processes, USP7 deubiquitinates and stabilizes both the p53 tumor suppressor and its primary negative regulator, the E3 ubiquitin ligase MDM2.[5]

  • Selective Degradation of MDM2: Inhibition of USP7 by this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent proteasomal degradation.[5]

  • Stabilization and Activation of p53: The degradation of MDM2 alleviates the negative regulation on p53. This results in the accumulation and stabilization of p53 protein in the nucleus.[1][3]

  • Nongenotoxic p53 Activation: Importantly, this compound induces p53 accumulation without causing genotoxic stress.[1][3] This is evidenced by the absence of phosphorylation on serine 15 of p53, a key marker of the DNA damage response.[1]

  • Transcriptional Activation: Stabilized p53 acts as a transcription factor, upregulating the expression of its target genes, most notably the cyclin-dependent kinase inhibitor p21cip1/waf.[1]

p53_pathway cluster_0 Normal State cluster_1 With this compound USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome HBX41108 This compound USP7_i USP7 HBX41108->USP7_i Inhibits MDM2_i MDM2 MDM2_i->MDM2_i p53_i p53 (Stabilized) p21 p21 Gene Transcription p53_i->p21 Activates Apoptosis Apoptosis p53_i->Apoptosis CellGrowthInhibition Cell Growth Inhibition p21->CellGrowthInhibition

Caption: The this compound mechanism of action on the p53/MDM2 signaling pathway.

Cellular Outcomes and Therapeutic Potential

The this compound-mediated activation of p53 translates into potent anti-cancer effects in vitro.

  • Inhibition of Cancer Cell Proliferation: this compound inhibits the growth of cancer cells, such as the HCT116 colon cancer cell line, in a dose-dependent manner.[1]

  • Induction of p53-Dependent Apoptosis: The compound induces programmed cell death, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the activation of caspases.[1] This apoptotic effect is significantly more pronounced in cancer cells with wild-type p53 compared to those with a disrupted p53 pathway, highlighting the p53-dependent nature of its action.[1][6]

experimental_workflow cluster_workflow Logical Flow of Cellular Effects Start This compound Treatment Inhibit_USP7 Inhibition of USP7 Activity Start->Inhibit_USP7 Increase_MDM2_Ub Increased MDM2 Ubiquitination Inhibit_USP7->Increase_MDM2_Ub Degrade_MDM2 MDM2 Degradation Increase_MDM2_Ub->Degrade_MDM2 Stabilize_p53 p53 Stabilization and Accumulation Degrade_MDM2->Stabilize_p53 Activate_p21 p21 Gene Transcription Stabilize_p53->Activate_p21 Induce_Apoptosis p53-Dependent Apoptosis Stabilize_p53->Induce_Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest & Growth Inhibition Activate_p21->Cell_Cycle_Arrest

Caption: Logical workflow from USP7 inhibition by this compound to cellular outcomes.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound activity.

Table 1: In Vitro Potency of this compound

Parameter Target/Assay IC50 Reference
Enzymatic Inhibition USP7 (Ub-AMC hydrolysis) 424 nM [1][7]

| Deubiquitination Inhibition | USP7-mediated p53 deubiquitination | 0.8 µM |[8] |

Table 2: Protease Selectivity Profile of this compound

Protease Family Protease IC50 Reference
Cysteine Protease Calpain-1 > 10 µM [1][8]
Cysteine Protease Cathepsin B > 1 µM [1][8]
Cysteine Protease Cathepsin L > 1 µM [1][8]
Cysteine Protease Cathepsin S > 1 µM [1][8]
Serine Proteases (Panel) > 10 µM [1][8]
Aspartic Proteases (Panel) > 10 µM [1][8]

| Metalloproteases | (Panel) | > 10 µM |[1][8] |

Table 3: Cellular Activity of this compound

Cell Line Assay IC50 Reference
HCT116 (p53+/+) Cell Proliferation (BrdU) ~1 µM [1]
HCT116 Cell Proliferation 0.27 µM [7]

| NIH-3T3 | Cell Proliferation | 1.77 µM |[7] |

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro USP7 Inhibition Assay (Ub-AMC Hydrolysis)

This assay quantifies the enzymatic activity of USP7 by measuring the hydrolysis of a fluorogenic substrate.

  • Reagents: Recombinant human USP7 enzyme, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM DTT), this compound serial dilutions in DMSO, DMSO (vehicle control).

  • Procedure: a. Add 500 pM of USP7 enzyme to wells of a 96-well microplate containing various concentrations of this compound (e.g., 0.5 to 10 µM) or DMSO.[1] b. Incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding Ub-AMC substrate (e.g., 0.15 to 0.8 µmol/L).[1] d. Monitor the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates (V) from the linear phase of the fluorescence curve. Plot the percentage of inhibition versus the logarithm of inhibitor concentration to determine the IC50 value. For mechanism of action studies, perform Eadie-Hofstee analysis by plotting V against V/[S] at different inhibitor concentrations.[1]

Cellular p53 and p21 Stabilization Assay (Western Blot)

This protocol is used to detect the accumulation of p53 and its downstream target p21 in cells treated with this compound.

  • Cell Culture and Treatment: Plate HCT116 cells and allow them to adhere. Treat the cells with increasing concentrations of this compound (e.g., 1, 3, 10 µM) or DMSO for 24 hours.[1]

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin) overnight at 4°C. e. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

western_blot_workflow cluster_wb Western Blot Experimental Workflow A 1. Cell Culture (e.g., HCT116) B 2. Treatment with This compound (24h) A->B C 3. Cell Lysis & Protein Quantification (BCA) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Transfer to PVDF Membrane D->E F 6. Blocking (5% Milk in TBST) E->F G 7. Primary Antibody Incubation (p53, p21, Actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection & Imaging H->I J 10. Data Analysis (Band Densitometry) I->J

Caption: A typical experimental workflow for Western blot analysis.

Cell Proliferation Assay (BrdU Incorporation)

This colorimetric immunoassay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Culture and Treatment: Seed HCT116 cells in a 96-well plate. After 24 hours, treat with a dose range of this compound for another 24 hours.[1]

  • BrdU Labeling: Add 5-bromo-2-deoxyuridine (BrdU) labeling solution to each well and incubate for 2-4 hours to allow incorporation into the DNA of proliferating cells.

  • Fixation and Detection: a. Remove the labeling medium, and fix and denature the cells' DNA in one step using a fixing solution. b. Add an anti-BrdU antibody conjugated to peroxidase (anti-BrdU-POD). c. Wash the wells and add a tetramethylbenzidine (TMB) substrate.

  • Measurement and Analysis: Measure the absorbance at a specific wavelength (e.g., 370 nm with a reference at 492 nm). The color intensity is directly proportional to the amount of BrdU incorporated. Calculate the percentage of proliferation inhibition relative to the vehicle control to determine the IC50.

Apoptosis Assay (Caspase Activity)

This assay quantifies the activity of key executioner caspases (caspase-3 and -7).

  • Cell Culture and Treatment: Plate HCT116 (p53+/+) and PC3 (p53-/-) cells in a 96-well plate. Treat with various concentrations of this compound (e.g., 0.4, 1.2, 3.7 µM).[6]

  • Assay Procedure: a. Add a luminogenic caspase-3/7 substrate (e.g., containing the DEVD tetrapeptide sequence) to the wells. b. Incubate at room temperature to allow the caspases in apoptotic cells to cleave the substrate. c. The cleavage reaction generates a luminescent signal.

  • Measurement and Analysis: Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of active caspase-3/7. Compare the fold-change in activity in treated versus untreated cells.

References

HBX 41108: An In-Depth Technical Guide to a Seminal USP7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that has emerged as a significant target in cancer therapy. USP7 plays a critical role in regulating the stability of numerous proteins involved in key cellular processes, including the p53 tumor suppressor pathway, DNA damage response, and immune surveillance. Its dysregulation is implicated in the progression of various malignancies, making it an attractive target for therapeutic intervention.

This technical guide provides a comprehensive overview of HBX 41108, one of the first identified small-molecule inhibitors of USP7. We will delve into its biochemical and cellular activities, the experimental methodologies used for its characterization, and its impact on relevant signaling pathways.

Core Data Presentation

The following tables summarize the quantitative data available for this compound, offering a clear comparison of its potency and selectivity.

Table 1: In Vitro Potency of this compound against USP7

ParameterValueAssay ConditionsReference
IC50424 nMRecombinant USP7, Ub-AMC substrate[1]
IC50~6 µMRecombinant USP7, Diubiquitin substrate[2]
Inhibition of p53 Deubiquitination (in vitro)~0.8 µMCell-free assay
Mechanism of InhibitionUncompetitive, ReversibleKinetic analysis with Ub-AMC substrate[1]

Table 2: Cellular Activity of this compound

ParameterCell LineValueAssayReference
Inhibition of Cell Proliferation (IC50)HCT116 (human colon carcinoma)~1 µM5-bromo-2-deoxyuridine (BrdU) incorporation[3]

Table 3: Selectivity Profile of this compound

TargetIC50Reference
Deubiquitinating Enzymes
UCH-L1>1 µM[4]
SENP1>10 µM[4]
Other Proteases
Aspartic Proteases>10 µM[4]
Serine Proteases>10 µM[4]
Metalloproteases>10 µM[4]
Cysteine Proteases (various)>1 µM and >10 µM[4]

Note: While initial reports suggested selectivity for USP7, a subsequent study using a MALDI-TOF mass spectrometry-based assay indicated that this compound can inhibit a wide range of DUBs at low micromolar concentrations, suggesting a degree of non-specificity.[2]

Signaling Pathways and Experimental Workflows

Visualizing the intricate cellular processes affected by this compound is crucial for a comprehensive understanding of its mechanism of action. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

USP7_p53_MDM2_pathway

Caption: The USP7-p53-MDM2 Signaling Axis and the Impact of this compound.

USP7_Wnt_pathway cluster_nucleus Nucleus beta_catenin_n β-catenin TCF_LEF TCF/LEF beta_catenin_n->TCF_LEF Binds TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates beta_catenin beta_catenin beta_catenin->beta_catenin_n Translocation

Caption: Regulation of the Wnt/β-catenin Pathway by USP7.

USP7_NFkB_pathway cluster_nucleus Nucleus NFkB_n NF-κB TargetGenes Inflammatory Gene Expression NFkB_n->TargetGenes Activates NFkB NFkB NFkB->NFkB_n Translocation

Caption: Crosstalk between USP7 and the NF-κB Signaling Pathway.

Experimental Workflows

in_vitro_deubiquitination_workflow

Caption: Workflow for In Vitro USP7 Inhibition Assay.

cell_proliferation_workflow

Caption: Workflow for Cell Proliferation Assay using BrdU Incorporation.

Experimental Protocols

In Vitro USP7 Inhibition Assay (Ub-AMC Substrate)

This assay quantitatively measures the enzymatic activity of USP7 and the inhibitory effect of this compound.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
  • Recombinant Human USP7: Dilute to the desired final concentration (e.g., 500 pM) in assay buffer.[5]
  • Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC): Prepare a stock solution in DMSO and dilute in assay buffer to various concentrations (e.g., 0.15, 0.2, 0.4, 0.6, and 0.8 µM).[5]
  • This compound: Prepare a serial dilution in DMSO, then further dilute in assay buffer to achieve a range of final concentrations (e.g., 0.5, 1, 5, 7.5, and 10 µM).[5]

2. Assay Procedure:

  • In a 96-well black plate, add the diluted this compound or DMSO (vehicle control).
  • Add the diluted USP7 enzyme to each well.
  • Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
  • Initiate the reaction by adding the Ub-AMC substrate to all wells.
  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition and Analysis:

  • Measure the increase in fluorescence intensity (excitation ~380 nm, emission ~460 nm) over time.
  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence curve.
  • To determine the IC50, plot the V₀ against the logarithm of the this compound concentration and fit the data to a dose-response curve.
  • For kinetic analysis (uncompetitive inhibition), perform the assay with varying concentrations of both Ub-AMC and this compound and analyze the data using Lineweaver-Burk or Eadie-Hofstee plots.

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of this compound on the proliferation of cancer cells.

1. Cell Culture and Treatment:

  • Seed HCT116 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control.[3]
  • Incubate for a specified period (e.g., 24 hours).[3]

2. BrdU Labeling:

  • Add BrdU labeling solution to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-4 hours).

3. Fixation and DNA Denaturation:

  • Remove the culture medium and fix the cells (e.g., with 4% paraformaldehyde).
  • Wash the cells with PBS.
  • Denature the DNA by treating with an acid solution (e.g., 2N HCl) to expose the incorporated BrdU.
  • Neutralize the acid with a suitable buffer (e.g., 0.1 M sodium borate).

4. Immunodetection:

  • Wash the cells and block non-specific binding sites.
  • Incubate with a primary antibody against BrdU.
  • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Add a substrate for HRP (e.g., TMB) and measure the absorbance using a microplate reader.

5. Data Analysis:

  • Normalize the absorbance readings to the vehicle control.
  • Plot the percentage of cell proliferation against the logarithm of the this compound concentration to determine the IC50 value.

Conclusion

This compound was a pioneering molecule in the exploration of USP7 as a therapeutic target. Its characterization has provided valuable insights into the potential of inhibiting this deubiquitinase for cancer therapy, particularly through the activation of the p53 pathway. However, subsequent research has also highlighted the challenges in achieving true selectivity within the DUB family. This technical guide serves as a comprehensive resource for understanding the foundational data and methodologies associated with this compound, providing a solid basis for further research and development of next-generation USP7 inhibitors with improved potency and selectivity.

References

HBX 41108 and the p53 Stabilization Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cellular processes, including cell cycle arrest, apoptosis, and DNA repair. Its functional inactivation is a hallmark of a vast majority of human cancers. The stability and activity of p53 are tightly controlled, primarily through the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Ubiquitin-specific protease 7 (USP7), also known as herpesvirus-associated ubiquitin-specific protease (HAUSP), deubiquitinates both p53 and MDM2, playing a complex role in the p53 signaling pathway. HBX 41108 is a potent and specific small-molecule inhibitor of USP7 that has been instrumental in elucidating the therapeutic potential of targeting this deubiquitinase. This technical guide provides an in-depth overview of this compound, its mechanism of action in stabilizing p53, and the experimental methodologies used to characterize its effects.

Introduction to the p53-MDM2-USP7 Axis

The p53 tumor suppressor is maintained at low levels in normal, unstressed cells primarily due to its interaction with the E3 ubiquitin ligase, MDM2.[1][2][3] MDM2 ubiquitinates p53, marking it for degradation by the proteasome.[1][3] This negative regulation is crucial for normal cell function. In response to cellular stress, such as DNA damage, oncogene activation, or hypoxia, this interaction is disrupted, leading to the stabilization and activation of p53.[1][4] Activated p53 then transcriptionally regulates a host of target genes that mediate cellular outcomes like cell cycle arrest, apoptosis, or senescence.[1][5]

USP7 is a deubiquitinating enzyme (DUB) that plays a pivotal role in this pathway by removing ubiquitin chains from its substrates.[6][7] It has been shown to deubiquitinate and stabilize both p53 and MDM2, creating a complex regulatory loop.[8] By deubiquitinating MDM2, USP7 can indirectly lead to p53 degradation.[8] Conversely, its action on p53 can directly lead to its stabilization.[6][8] The development of small-molecule inhibitors targeting USP7, such as this compound, has been a significant advancement in understanding and therapeutically targeting this pathway.[6][7]

This compound: A Specific USP7 Inhibitor

This compound is a cyano-indenopyrazine derivative identified through high-throughput screening as a potent inhibitor of USP7.[6][7] It acts as a reversible and uncompetitive inhibitor of USP7's deubiquitinating activity.[6]

Mechanism of Action

This compound inhibits the catalytic activity of USP7, thereby preventing the deubiquitination of its substrates.[6][7] In the context of the p53 pathway, the inhibition of USP7 by this compound leads to a net increase in the ubiquitination of MDM2, promoting its degradation.[8] The subsequent decrease in MDM2 levels reduces the ubiquitination of p53, leading to its stabilization and accumulation.[6][7] This stabilization occurs without inducing genotoxic stress, a key differentiator from many conventional chemotherapy agents.[6][7] The activated p53 can then induce the transcription of its target genes, such as p21, leading to cell cycle arrest and p53-dependent apoptosis in cancer cells.[6][7]

Quantitative Data on this compound

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Parameter Value Assay Conditions Reference
USP7 Inhibition (IC50) 424 nMIn vitro deubiquitination assay[9][10][11]
p53 Deubiquitination Inhibition (IC50) ~0.8 µMIn vitro USP7-mediated p53 deubiquitination assay[11]
HCT116 Cell Proliferation Inhibition (IC50) ~1 µM24-hour treatment, 5-bromo-2-deoxyuridine incorporation assay[7]
HCT116 Cell Proliferation Inhibition (IC50) 0.27 µMNot specified[9]
NIH-3T3 Cell Proliferation Inhibition (IC50) 1.77 µMNot specified[9]
Cell Line Treatment Concentration Duration Observed Effect Reference
HCT-1160-3 µM24 hInhibition of proliferation, induction of p53-dependent apoptosis[9]
HUVECs5 µM24 hInhibition of cell cycle arrest and cell senescence induced by USP7[9]
RN46A5-25 µM48 hEnhanced hTPH2 promoter activity[9]
HCT116 (p53+/+)0.4, 1.2, 3.7 µMNot specifiedIncreased caspase activity[7]
PC3 (p53-/-)0.4, 1.2, 3.7 µMNot specifiedMinimal change in caspase activity[7]
HCT116 (p53+/+)2, 6, 18 µMNot specifiedIncreased caspase-3 cleavage[7]
HCT116 (p53-/-)2, 6, 18 µMNot specifiedNo significant caspase-3 cleavage[7]

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action in the p53 Pathway

HBX41108_p53_Pathway cluster_nucleus Nucleus MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome MDM2->Proteasome Degradation p53->MDM2 Induces Transcription p53->Proteasome Degradation p21 p21 p53->p21 Induces Transcription Apoptosis Apoptosis p53->Apoptosis USP7 USP7 USP7->MDM2 Deubiquitinates USP7->p53 Deubiquitinates HBX41108 This compound HBX41108->USP7 Ub Ubiquitin CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Workflow: Western Blot for p53 Stabilization

Western_Blot_Workflow start Start cell_culture Culture HCT116 cells start->cell_culture treatment Treat with this compound (e.g., 1, 3, 10 µM for 24h) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibodies (anti-p53, anti-p21, anti-actin) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze protein levels detection->analysis end End analysis->end

Caption: Workflow for assessing p53 and p21 protein levels after this compound treatment.

Detailed Experimental Protocols

In Vitro USP7 Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against USP7.

  • Materials: Recombinant human USP7 enzyme, ubiquitin-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM DTT), this compound, and a fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the USP7 enzyme to each well containing the different concentrations of this compound.

    • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the Ub-AMC substrate.

    • Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time, which corresponds to the cleavage of the AMC group from ubiquitin.

    • Calculate the initial reaction velocities and plot them against the inhibitor concentrations.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular p53 Stabilization Assay (Western Blotting)
  • Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21, in cancer cells.

  • Materials: HCT116 (p53 wild-type) colon cancer cells, cell culture medium, this compound, lysis buffer (e.g., RIPA buffer with protease inhibitors), BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (anti-p53, anti-p21, and a loading control like anti-actin), HRP-conjugated secondary antibodies, and a chemiluminescence detection system.

  • Procedure:

    • Seed HCT116 cells in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 3, and 10 µM) for 24 hours.[7]

    • Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against p53, p21, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the relative changes in p53 and p21 protein levels.

Cell Proliferation Assay (BrdU Incorporation)
  • Objective: To measure the effect of this compound on the proliferation of cancer cells.

  • Materials: HCT116 cells, cell culture medium, this compound, 5-bromo-2-deoxyuridine (BrdU) labeling reagent, and a BrdU cell proliferation ELISA kit.

  • Procedure:

    • Seed HCT116 cells in a 96-well plate.

    • Treat the cells with a range of this compound concentrations for 24 hours.[7]

    • Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.

    • Fix the cells and denature the DNA according to the kit's protocol.

    • Add the anti-BrdU antibody conjugated to a peroxidase enzyme.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of cell proliferation inhibition relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Caspase Activity)
  • Objective: To determine if this compound induces apoptosis in a p53-dependent manner.

  • Materials: HCT116 (p53+/+) and PC3 (p53-/-) cells, cell culture medium, this compound, and a caspase-3/7 activity assay kit.

  • Procedure:

    • Seed both HCT116 and PC3 cells in separate 96-well plates.

    • Treat the cells with various concentrations of this compound (e.g., 0.4, 1.2, and 3.7 µM).[7]

    • After the treatment period, add the caspase-3/7 substrate to the wells.

    • Incubate as per the manufacturer's instructions to allow for the cleavage of the substrate by active caspases.

    • Measure the resulting luminescence or fluorescence, which is proportional to the caspase activity.

    • Compare the caspase activity in the p53 wild-type and null cell lines to assess the p53-dependency of the apoptotic response.

Conclusion

This compound is a valuable research tool and a lead compound for the development of novel anticancer therapies. Its ability to stabilize and activate p53 in a non-genotoxic manner by inhibiting USP7 provides a clear rationale for its therapeutic potential. The detailed methodologies and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working on the p53 signaling pathway and the development of USP7 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to translate these promising preclinical findings into clinical applications.

References

An In-depth Technical Guide to the Uncompetitive Inhibition Kinetics of HBX 41108

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of HBX 41108, a small-molecule inhibitor of the deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7). The focus is on its uncompetitive inhibition kinetics, mechanism of action, and its effects on key cellular signaling pathways. This document synthesizes critical data and outlines relevant experimental protocols to support further research and development.

Introduction to this compound and USP7

Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a critical regulator of protein stability and function. It removes ubiquitin tags from target proteins, rescuing them from proteasomal degradation. USP7 has numerous substrates involved in crucial cellular processes, including DNA repair, immune response, and oncogenesis. Its key substrates include the tumor suppressor p53 and its primary E3 ligase, Mdm2. Due to its central role in these pathways, USP7 has emerged as a significant target for cancer therapy.

This compound is a potent and specific small-molecule inhibitor of USP7.[1] Kinetic analyses have definitively characterized its mechanism as uncompetitive and reversible.[2][3] This guide explores the specifics of this inhibitory action and its downstream cellular consequences.

The Core Mechanism: Uncompetitive Inhibition

Uncompetitive inhibition is a distinct form of enzyme inhibition where the inhibitor binds exclusively to the enzyme-substrate (ES) complex, not to the free enzyme.[4][5] This binding forms an inactive enzyme-substrate-inhibitor (ESI) complex, which prevents the formation of the product. A hallmark of uncompetitive inhibition is the proportional decrease in both the maximum velocity (Vmax) and the Michaelis constant (Km).[5] This kinetic profile results in parallel lines on a Lineweaver-Burk plot for different inhibitor concentrations.[5][6]

G cluster_main Uncompetitive Inhibition Model E Enzyme (E) ES ES Complex E->ES + S S Substrate (S) P Product (P) ES->P k_cat ESI ESI Complex (Inactive) ES->ESI + I I Inhibitor (I)

Caption: General mechanism of uncompetitive enzyme inhibition.

Quantitative Analysis of this compound Inhibition

This compound demonstrates potent inhibition of USP7 activity both in vitro and in cellular contexts. Its efficacy has been quantified across various assays, highlighting its potential as a selective therapeutic agent.

ParameterConditionValueReference
IC₅₀ USP7 Enzymatic Activity424 nM[7][8][9]
IC₅₀ USP7-mediated p53 Deubiquitination0.8 µM[8][9]
IC₅₀ Cell Proliferation (HCT-116 Colon Cancer Cells)0.27 µM[7]
IC₅₀ Cell Proliferation (NIH-3T3 Normal Fibroblasts)1.77 µM[7]

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Modulation of the p53-Mdm2 Signaling Pathway

The primary mechanism through which this compound exerts its anti-cancer effects is by modulating the p53-Mdm2 pathway. USP7 deubiquitinates and stabilizes both p53 and Mdm2. By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its accumulation and stabilization.[2][7] Activated p53 then functions as a transcription factor, upregulating target genes like p21, which induces cell cycle arrest and apoptosis.[3] This selective stabilization of p53 provides a non-genotoxic approach to activating the tumor suppressor pathway.[2][3]

G cluster_pathway This compound Effect on the p53 Pathway USP7 USP7 p53 p53 USP7->p53 Deubiquitinates (Stabilizes) p53_Ub p53-Ub (Degradation) p53->p53_Ub p21 p21 Gene Transcription p53->p21 Activates Mdm2 Mdm2 Mdm2->p53 Ubiquitinates HBX This compound HBX->USP7 Inhibits Apoptosis Apoptosis p21->Apoptosis Leads to

Caption: this compound inhibits USP7, leading to p53 stabilization and apoptosis.

Experimental Protocols

This protocol outlines the methodology to determine the uncompetitive inhibition kinetics of this compound on USP7.

1. Materials and Reagents:

  • Recombinant human USP7 enzyme

  • Fluorogenic substrate: Ubiquitin-AMC (Ub-AMC)

  • This compound stock solution (in DMSO)

  • Assay Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)

  • 96-well black microplates

  • Fluorescence plate reader

2. Experimental Procedure:

  • Enzyme and Substrate Preparation: Prepare serial dilutions of Ub-AMC substrate in assay buffer. The final concentrations should span from 0.5x Km to 5x Km of the enzyme.[4] (e.g., 0.15, 0.2, 0.4, 0.6, 0.8 µM).[10]

  • Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer containing a constant, low percentage of DMSO. (e.g., 0.5, 1, 5, 7.5, 10 µM).[10] Include a DMSO-only control (0 µM inhibitor).

  • Assay Reaction:

    • To each well of the microplate, add the USP7 enzyme (e.g., 500 pM final concentration) and the varying concentrations of Ub-AMC substrate.[10]

    • Add the varying concentrations of this compound to the corresponding wells.

    • Incubate the plate at a constant temperature (e.g., 37°C).

  • Data Acquisition: Measure the initial reaction velocity (v₀) by monitoring the increase in fluorescence (cleavage of AMC from Ub-AMC) over a short time period where the reaction is linear.

  • Data Analysis:

    • Plot initial velocity (v₀) versus substrate concentration [S] for each inhibitor concentration [I] to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/v₀ vs. 1/[S]). For an uncompetitive inhibitor, the resulting plot will show a series of parallel lines.

    • From these plots, determine the apparent Vmax and Km values for each inhibitor concentration to calculate the inhibition constant (Ki').

G cluster_workflow Workflow: USP7 Kinetic Assay prep Prepare Reagents (USP7, Substrate, this compound) mix Mix Reagents in 96-well Plate prep->mix incubate Incubate at Constant Temperature mix->incubate read Measure Fluorescence (Initial Velocity) incubate->read plot Plot Data (Lineweaver-Burk) read->plot analyze Determine Kinetic Parameters (Vmax, Km, Ki') plot->analyze

Caption: Experimental workflow for determining USP7 inhibition kinetics.

This protocol verifies the effect of this compound on the stabilization of endogenous p53 in cancer cells.

1. Materials and Reagents:

  • HCT-116 (p53 wild-type) cell line

  • Cell culture medium (e.g., DMEM) with FBS and antibiotics

  • This compound stock solution (in DMSO)

  • Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer equipment

  • Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

2. Experimental Procedure:

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 1, 3, 10 µM) and a DMSO vehicle control for 24 hours.[10]

  • Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer. Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize protein amounts for all samples and separate them by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies (anti-p53, anti-p21, anti-β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system. An increase in p53 and p21 band intensity relative to the β-actin control indicates protein stabilization.[3]

Conclusion

This compound is a well-characterized uncompetitive inhibitor of USP7. Its unique kinetic profile, where it preferentially binds to the enzyme-substrate complex, distinguishes it from competitive inhibitors. By targeting USP7, this compound effectively stabilizes the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for professionals in drug development and cancer research to further investigate and harness the therapeutic potential of USP7 inhibition.

References

HBX 41108: A Technical Guide to Its Role in p53-Dependent Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various oncogenic pathways. This technical guide details the mechanism by which this compound induces apoptosis, focusing on its role in the p53 signaling cascade. By inhibiting USP7, this compound prevents the deubiquitination of key proteins, leading to the stabilization and activation of the p53 tumor suppressor. This activation, in turn, initiates a downstream signaling cascade culminating in p53-dependent apoptosis in cancer cells. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathway involved, offering a valuable resource for researchers in oncology and drug development.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, removing ubiquitin tags from substrate proteins to rescue them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a significant therapeutic target in oncology. USP7 is overexpressed in numerous malignancies and contributes to tumor progression by stabilizing oncoproteins and destabilizing tumor suppressors.

One of the most critical substrates of USP7 is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53. By deubiquitinating and stabilizing MDM2, USP7 facilitates the degradation of p53, thereby suppressing its tumor-suppressive functions, which include cell cycle arrest and apoptosis.

This compound is a first-in-class, lead-like inhibitor of USP7.[1] It was discovered through high-throughput screening as a compound that effectively inhibits USP7's deubiquitinating activity.[1] Subsequent studies have demonstrated that this inhibition reactivates the p53 pathway, leading to selective apoptosis in cancer cells with wild-type p53, establishing a clear mechanism for its anti-cancer effects.[2]

Mechanism of Action

This compound functions as a reversible and uncompetitive inhibitor of USP7.[1] An uncompetitive inhibition mechanism means that this compound binds to the enzyme-substrate complex (USP7-ubiquitin), rather than the free enzyme, preventing the release of the product.[3] This specific mode of action contributes to its potency.

The primary consequence of USP7 inhibition by this compound in the context of apoptosis is the disruption of the USP7-MDM2-p53 axis. The sequence of events is as follows:

  • USP7 Inhibition : this compound binds to the USP7-ubiquitin complex, inhibiting its deubiquitinating activity.

  • MDM2 Destabilization : With USP7 inhibited, MDM2 is no longer protected from auto-ubiquitination and is subsequently degraded by the proteasome.

  • p53 Stabilization and Accumulation : The degradation of MDM2, the primary E3 ligase for p53, leads to the stabilization and accumulation of p53 protein in the nucleus.[2]

  • p53 Activation : Accumulated p53 acts as a transcription factor, activating the expression of its target genes. A key target is the cyclin-dependent kinase inhibitor p21, which mediates cell cycle arrest.[2]

  • Apoptosis Induction : p53 activation also leads to the transcription of pro-apoptotic genes, such as those in the Bcl-2 family, initiating the intrinsic apoptotic pathway. This is evidenced by the cleavage of Poly(ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3.[2]

Crucially, this compound induces p53 activation in a non-genotoxic manner, meaning it does not cause DNA damage to trigger the p53 response, which is a desirable characteristic for a therapeutic agent.[2]

HBX41108_Mechanism HBX This compound USP7 USP7 HBX->USP7 MDM2_Ub MDM2-Ub USP7->MDM2_Ub Deubiquitinates MDM2 MDM2 MDM2_Ub->MDM2 Proteasome Proteasome Degradation MDM2_Ub->Proteasome p53 p53 MDM2->p53 Ubiquitinates p53_Ub p53-Ub p53->p53_Ub p21 p21 p53->p21 Upregulates Apoptosis_Proteins Pro-Apoptotic Proteins p53->Apoptosis_Proteins Upregulates p53_Ub->Proteasome CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Mechanism of this compound-induced p53-dependent apoptosis.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, primarily using the p53 wild-type human colon carcinoma cell line, HCT116.

ParameterAssay TypeValueCell Line / SystemReference
USP7 Inhibition Enzymatic Assay (Ub-AMC hydrolysis)IC₅₀ = 424 nMPurified USP7 enzyme[2][4]
p53 Deubiquitination Cellular AssayIC₅₀ = 0.8 µM-[2][4]
Cell Proliferation BrdU IncorporationIC₅₀ ≈ 1 µMHCT116 (p53+/+)[2]
Cell Proliferation Cell ViabilityIC₅₀ = 0.27 µMHCT116 (p53+/+)
Cell Proliferation Cell ViabilityIC₅₀ = 1.77 µMNIH-3T3 (normal fibroblast)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments used to characterize the pro-apoptotic role of this compound.

Cell Culture and Treatment
  • Cell Lines: HCT116 (p53+/+ and p53-/- isogenic lines) and PC3 (p53-mutant) human cancer cell lines are commonly used.

  • Culture Conditions: Cells are typically maintained in McCoy's 5A medium (for HCT116) or RPMI-1640 (for PC3), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution (e.g., 10-100 mM). For experiments, the stock is diluted in culture medium to the desired final concentrations (e.g., 0.1 µM to 18 µM). Control cells are treated with an equivalent concentration of DMSO.

Western Blotting for Apoptosis Markers

Western blotting is used to detect changes in protein levels indicative of p53 pathway activation and apoptosis.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine protein concentration using a BCA Protein Assay Kit.

  • Electrophoresis and Transfer:

    • Denature 20-40 µg of protein per lane by boiling in SDS-PAGE sample buffer.

    • Separate proteins on a 4-20% Tris-glycine gel.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-cleaved-caspase-3, anti-Actin) overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_blot Blotting Procedure Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantify 3. Protein Quantification Lysis->Quantify Denature 4. Denaturation Quantify->Denature SDS_PAGE 5. SDS-PAGE Denature->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Block 7. Blocking Transfer->Block Primary_Ab 8. Primary Antibody Block->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detect 10. ECL Detection Secondary_Ab->Detect

Caption: Standard experimental workflow for Western Blot analysis.
Caspase-3/7 Activity Assay

This fluorometric assay quantifies the activity of executioner caspases, a direct measure of apoptosis.

  • Plate Cells: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.

  • Treat Cells: Treat cells with various concentrations of this compound for a specified period (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and reagents to room temperature.

    • Add a caspase-3/7 reagent (containing a fluorogenic substrate like Ac-DEVD-AMC) to each well.

    • Incubate for 1-2 hours at 37°C, protected from light.

  • Measurement: Read the fluorescence using a microplate reader with excitation at ~380 nm and emission at ~440 nm. The fluorescence intensity is proportional to caspase activity.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures DNA synthesis as an indicator of cell proliferation.

  • Cell Treatment: Seed and treat cells with this compound as described above.

  • BrdU Labeling: Add BrdU (5-bromo-2'-deoxyuridine) to the culture medium for the final 2-4 hours of the treatment period. BrdU is a thymidine (B127349) analog incorporated into newly synthesized DNA.

  • Fixation and Detection:

    • Fix the cells and denature the DNA to expose the incorporated BrdU.

    • Add a peroxidase-conjugated anti-BrdU antibody.

    • Add a substrate that is converted by peroxidase into a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader. A decrease in absorbance indicates inhibition of cell proliferation.

Clinical and Preclinical Status

As of early 2024, this compound and other direct USP7 inhibitors have shown significant promise in preclinical models. However, none have advanced into clinical trials.[1] The development of USP7 inhibitors is an active area of research, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties to enable clinical translation.

Conclusion

This compound is a valuable chemical probe and a lead compound for targeting the ubiquitin-proteasome system in cancer. Its ability to inhibit USP7, thereby stabilizing and activating p53, provides a clear, rational mechanism for inducing apoptosis in tumor cells. The data strongly support the p53-dependent nature of its pro-apoptotic activity, highlighting its potential as a therapeutic strategy for the ~50% of human cancers that retain wild-type p53. Further research and development of this compound and other USP7 inhibitors are warranted to explore their full therapeutic potential.

References

HBX 41108: A Technical Guide to its Role in Cancer Cell Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of HBX 41108, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). It details the mechanism of action of this compound, focusing on its role in the stabilization and activation of the p53 tumor suppressor protein. This guide summarizes key quantitative data on its inhibitory effects on cancer cell proliferation and enzymatic activity. Furthermore, it provides detailed experimental protocols for core assays used to characterize the cellular effects of this compound and visualizes the associated signaling pathways and experimental workflows using Graphviz diagrams.

Introduction

The ubiquitin-proteasome system is a critical regulator of protein homeostasis, and its dysregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) are key components of this system, acting to remove ubiquitin modifications from substrate proteins, thereby rescuing them from proteasomal degradation. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), has emerged as a promising therapeutic target in oncology due to its role in stabilizing several oncoproteins and downregulating tumor suppressors.[1]

This compound is a potent and specific small molecule inhibitor of USP7.[2] It functions through an uncompetitive and reversible mechanism, leading to the inhibition of USP7's deubiquitinating activity.[3] A primary and well-characterized consequence of USP7 inhibition by this compound is the stabilization and activation of the p53 tumor suppressor protein, a pivotal regulator of cell cycle arrest and apoptosis.[2] This guide will explore the technical details of this compound's anti-cancer properties.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the inhibition of USP7. This leads to a cascade of downstream effects, most notably the activation of the p53 signaling pathway.

The USP7-MDM2-p53 Axis

Under normal physiological conditions, p53 levels are kept low through continuous ubiquitination by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53. By inhibiting USP7, this compound disrupts this cycle, leading to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53.[3] Activated p53 can then induce cell cycle arrest, primarily through the transcriptional activation of p21, and trigger apoptosis.[4]

USP7_p53_pathway cluster_inhibition Effect of this compound HBX41108 This compound USP7 USP7 HBX41108->USP7 Inhibits Ub_MDM2 Ubiquitinated MDM2 USP7->Ub_MDM2 Deubiquitinates MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates Ub_p53 Ubiquitinated p53 p53->Ub_p53 CellCycleArrest Cell Cycle Arrest (via p21) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Induces Ub_MDM2->MDM2 Stabilizes Proteasome Proteasome Ub_p53->Proteasome Degradation

Diagram 1: The USP7-MDM2-p53 signaling pathway and the inhibitory action of this compound.
Other Potential Signaling Pathways

USP7 has a broad range of substrates beyond MDM2, suggesting that its inhibition could have more widespread effects. Emerging evidence points to the involvement of other critical cancer-related signaling pathways:

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a key regulator of cell survival and proliferation. Some studies suggest a link between USP7 and the PI3K/Akt pathway, although the direct effect of this compound on this pathway requires further elucidation.[5]

  • NF-κB Pathway: The NF-κB signaling pathway is involved in inflammation, immunity, and cell survival. USP7 has been shown to regulate NF-κB signaling, and its inhibition could potentially impact NF-κB-dependent cellular processes.[4]

Quantitative Data

The efficacy of this compound has been quantified in various assays, demonstrating its potent inhibitory activity.

Parameter Value Assay/Cell Line Reference
IC50 for USP7 activity 424 nMIn vitro enzymatic assay[2]
IC50 for USP7-mediated p53 deubiquitination 0.8 µMIn vitro assay[2]
IC50 for cell proliferation ~1 µMHCT116 (colon cancer)[4]
IC50 for other proteases > 10 µMSerine, aspartic, and metalloproteases[6]
IC50 for Cathepsins B, L, and S > 1 µMIn vitro enzymatic assay[6]

Experimental Protocols

This section provides detailed protocols for key experiments used to characterize the anti-cancer effects of this compound.

Cell Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA during the S-phase of the cell cycle.

BrdU_Assay_Workflow Start Seed Cells in 96-well plate Treat Treat with This compound Start->Treat Add_BrdU Add BrdU labeling solution Treat->Add_BrdU Incubate Incubate Add_BrdU->Incubate Fix_Denature Fix and Denature DNA Incubate->Fix_Denature Add_Antibody Add Anti-BrdU Antibody Fix_Denature->Add_Antibody Add_Substrate Add Substrate and Measure Add_Antibody->Add_Substrate End Analyze Data Add_Substrate->End

Diagram 2: General workflow for a BrdU cell proliferation assay.

Materials:

  • HCT116 cells

  • DMEM with 10% FBS

  • This compound (stock solution in DMSO)

  • BrdU Labeling Solution (10 µM in sterile cell culture medium)[7]

  • Fixative/Denaturing Solution (e.g., 1-2.5 M HCl)[8]

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate reader

Protocol:

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) and a vehicle control (DMSO) for 24 hours.

  • Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Remove the labeling solution and fix the cells. Then, add a denaturing solution to expose the incorporated BrdU.[8]

  • Wash the wells with PBS and add the anti-BrdU primary antibody. Incubate for 1 hour at room temperature.

  • Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.

  • Wash and add the TMB substrate. Incubate until a color change is observed.

  • Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as p53 and p21, in cell lysates.

Western_Blot_Workflow Start Cell Lysis Quantify Protein Quantification (BCA Assay) Start->Quantify SDS_PAGE SDS-PAGE Quantify->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Detection (ECL) Secondary_Ab->Detect Analyze Image Analysis Detect->Analyze

References

HBX 41108: A Novel Avenue for Diabetes Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, poses a significant global health challenge. The quest for novel therapeutic strategies to effectively manage and potentially reverse this condition is a paramount objective in biomedical research. HBX 41108, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a compound of interest, demonstrating potential applications in diabetes research.[1] Initially investigated for its role in oncology through the stabilization of the tumor suppressor protein p53, preclinical evidence now suggests that this compound may also exert beneficial effects on glucose homeostasis and the mitigation of diabetic complications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, its applications in diabetes research, and detailed experimental protocols for its investigation.

Core Mechanism of Action: USP7 Inhibition

This compound functions as a potent and specific inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in various cellular processes by removing ubiquitin chains from target proteins, thereby preventing their degradation.[2] The primary and most well-characterized downstream effect of USP7 inhibition is the stabilization of p53, a key tumor suppressor protein.[3] By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its accumulation and the subsequent activation of p53-dependent pathways that can induce cell cycle arrest and apoptosis.[3] While this mechanism is central to its anti-cancer properties, emerging research indicates that the influence of USP7 extends to metabolic regulation, thus providing a rationale for exploring this compound in the context of diabetes.

Applications in Diabetes Research: Preclinical Evidence

Preclinical studies have provided the first indications of this compound's potential in the field of diabetes. Research using a diabetic rat model has shown that administration of this compound can lead to a reduction in blood glucose levels and promote the healing of diabetic wounds, a common and severe complication of diabetes.[1]

Quantitative Data from Preclinical Studies

The following table summarizes the key quantitative findings from a study investigating the effects of this compound in a streptozotocin (B1681764) (STZ)-induced diabetic rat model.[1]

ParameterControl GroupDiabetic (STZ) GroupDiabetic (STZ) + this compound Group
Blood Glucose (Day 14 post-injury) NormalElevatedSignificantly Reduced vs. STZ Group

Signaling Pathways in the Context of Diabetes

The precise molecular mechanisms by which this compound exerts its effects in a diabetic context are an active area of investigation. Based on the known functions of USP7, two primary signaling pathways are of significant interest: the USP7-p53 axis in diabetic complications and the potential regulation of the insulin (B600854) signaling pathway.

USP7-p53 Signaling in Diabetic Complications

In the context of diabetic complications such as impaired wound healing, the inhibition of USP7 by this compound and the subsequent stabilization of p53 appear to play a beneficial role.[1]

USP7_p53_Pathway cluster_0 Cellular Stress (e.g., Hyperglycemia) cluster_1 USP7-p53 Axis cluster_2 Therapeutic Intervention cluster_3 Cellular Outcomes Stress Hyperglycemia-induced Cellular Stress USP7 USP7 Stress->USP7 Upregulates p53 p53 USP7->p53 Deubiquitinates Ub_p53 Ubiquitinated p53 (Marked for Degradation) Apoptosis Apoptosis of Damaged Cells p53->Apoptosis Promotes Degradation Proteasomal Degradation Ub_p53->Degradation Degraded HBX41108 This compound HBX41108->USP7 Inhibits WoundHealing Improved Wound Healing Apoptosis->WoundHealing Contributes to

Caption: USP7-p53 signaling pathway and the inhibitory action of this compound.
Potential Role in Insulin Signaling

Recent findings have identified Insulin Receptor Substrate 1 and 2 (IRS-1/2) as substrates for USP7-mediated deubiquitination.[1][2] IRS proteins are crucial for transmitting the insulin signal from the receptor to downstream effectors like the PI3K/Akt pathway. By preventing the degradation of IRS-1/2, USP7 inhibition could potentially enhance insulin sensitivity.

Insulin_Signaling_Pathway cluster_0 Insulin Signaling Cascade cluster_1 Ubiquitination & Degradation cluster_2 USP7 Regulation Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds IRS IRS-1/2 InsulinReceptor->IRS Phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt Activates Ub_IRS Ubiquitinated IRS-1/2 IRS->Ub_IRS Ubiquitination GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 Promotes GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake Mediates Proteasome Proteasome Ub_IRS->Proteasome Degradation USP7 USP7 USP7->Ub_IRS Deubiquitinates (Stabilizes IRS) HBX41108 This compound HBX41108->USP7 Inhibits

Caption: Potential role of this compound in modulating the insulin signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound in diabetes research, adapted from published studies.[1]

In Vivo Diabetic Rat Model

Objective: To evaluate the effect of this compound on blood glucose levels and wound healing in a diabetic animal model.

Methodology:

  • Induction of Diabetes:

    • Male Sprague-Dawley rats are administered a single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in a citrate (B86180) buffer.

    • Control animals receive an injection of the citrate buffer alone.

    • Diabetes is confirmed by measuring blood glucose levels; rats with levels exceeding a predetermined threshold (e.g., 16.7 mmol/L) are included in the study.

  • Wound Creation:

    • A full-thickness skin wound is created on the dorsal side of the anesthetized rats using a sterile biopsy punch.

  • This compound Administration:

    • The diabetic rats are divided into a vehicle control group and an this compound treatment group.

    • This compound is administered daily via intraperitoneal injection at a dose of 100 mg/kg for a period of 14 days. The vehicle control group receives corresponding injections of the vehicle.

  • Data Collection and Analysis:

    • Blood glucose levels are monitored at regular intervals (e.g., day 0, 7, and 14 post-injury).

    • Wound closure is documented photographically and the wound area is measured at the same intervals.

    • At the end of the study, wound tissue can be excised for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for USP7, p53, and p21).

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis InduceDiabetes Induce Diabetes in Rats (STZ Injection) ConfirmDiabetes Confirm Hyperglycemia InduceDiabetes->ConfirmDiabetes CreateWound Create Full-Thickness Skin Wound ConfirmDiabetes->CreateWound GroupAssignment Assign to Groups: - Control - Diabetic (STZ) - Diabetic + this compound CreateWound->GroupAssignment AdministerTreatment Daily Intraperitoneal Injections (Vehicle or this compound) GroupAssignment->AdministerTreatment MonitorParams Monitor Blood Glucose & Wound Closure AdministerTreatment->MonitorParams Over 14 days TissueHarvest Harvest Wound Tissue (Day 14) MonitorParams->TissueHarvest Analysis Histological & Molecular Analysis TissueHarvest->Analysis

Caption: Workflow for the in vivo evaluation of this compound in a diabetic rat model.

Conclusion and Future Directions

This compound presents a compelling case for further investigation as a potential therapeutic agent for diabetes and its associated complications. Its mechanism of action, centered on the inhibition of USP7, offers a novel approach to modulating cellular pathways that are dysregulated in the diabetic state. The preclinical data, though preliminary, are encouraging and warrant more extensive studies to elucidate the full spectrum of this compound's effects on glucose metabolism, insulin sensitivity, and the intricate signaling networks involved. Future research should focus on dose-response studies, long-term safety profiling, and the exploration of its efficacy in different models of type 1 and type 2 diabetes. A deeper understanding of the interplay between USP7 and key components of the insulin signaling pathway will be critical in realizing the therapeutic potential of this compound for individuals living with diabetes.

References

The Discovery and Development of HBX 41108: A USP7 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

HBX 41108 is a first-in-class, small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in the regulation of key proteins involved in cancer progression. Discovered through high-throughput screening, this compound has been characterized as an uncompetitive and reversible inhibitor of USP7. Its mechanism of action involves the stabilization and activation of the tumor suppressor protein p53, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the experimental protocols used in its characterization.

Introduction

The ubiquitin-proteasome system is a critical cellular pathway that governs protein degradation and signaling. Deubiquitinating enzymes (DUBs) play a crucial role in this system by removing ubiquitin from target proteins, thereby regulating their stability and function. Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-Associated Ubiquitin-Specific Protease (HAUSP), has emerged as an attractive therapeutic target in oncology due to its role in stabilizing oncoproteins and destabilizing tumor suppressors.[1][2] One of the most critical substrates of USP7 is the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[1] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[1]

Inhibition of USP7 presents a promising strategy to reactivate p53 in cancer cells, leading to tumor suppression. This rationale spurred the search for small-molecule inhibitors of USP7, which ultimately led to the discovery of this compound by Hybrigenics.[3][4]

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library.[5] The screening assay was designed to identify compounds that could inhibit the deubiquitinating activity of USP7.

High-Throughput Screening

While the specific details of the proprietary HTS protocol employed by Hybrigenics are not fully disclosed in the public domain, it likely involved a biochemical assay utilizing a fluorogenic substrate such as Ubiquitin-7-Amido-4-methylcoumarin (Ub-AMC). In this type of assay, the cleavage of the AMC group from ubiquitin by USP7 results in a fluorescent signal that can be measured. A reduction in the fluorescent signal in the presence of a test compound indicates inhibition of USP7 activity.

Mechanism of Action

Subsequent to its discovery, the mechanism of action of this compound was extensively characterized.

Biochemical Characterization

Kinetic studies revealed that this compound is an uncompetitive and reversible inhibitor of USP7.[2][6] This mode of inhibition indicates that this compound preferentially binds to the USP7-substrate complex, rather than to the free enzyme.[6]

Cellular Effects: p53 Pathway Activation

In cellular assays, this compound treatment leads to a dose-dependent increase in the levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[6] This effect is a direct consequence of USP7 inhibition, which leads to the destabilization of MDM2, thereby preventing the degradation of p53.[1] The stabilization and activation of p53 in cancer cells triggers apoptosis, or programmed cell death.[6]

Preclinical Data

The anti-cancer potential of this compound has been evaluated in various preclinical models.

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against USP7 and has shown to inhibit the proliferation of various cancer cell lines, particularly those with wild-type p53.

ParameterValueReference
USP7 Inhibition (IC50) 424 nM[1]
p53 Deubiquitination Inhibition (in cells) ~1 µM[6]
HCT116 Cell Proliferation (IC50) ~1 µM[6]
In Vivo Studies

While specific in vivo pharmacokinetic and efficacy data for this compound is limited in publicly available literature, the development of USP7 inhibitors as a class has progressed to in vivo studies. For instance, studies with HCT116 xenograft models in immunocompromised mice are a standard method to assess the in vivo efficacy of anti-cancer compounds.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Ubiquitin-AMC (Ub-AMC) Deubiquitinase Assay

This assay is a standard method for measuring the activity of deubiquitinating enzymes.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC substrate (e.g., from Boston Biochem or R&D Systems)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well black microplate

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 460 nm)

Procedure:

  • Prepare a solution of USP7 enzyme in assay buffer to the desired final concentration (e.g., 1-10 nM).

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.

  • Add the USP7 enzyme solution to the wells of the microplate.

  • Add the this compound dilutions to the respective wells. Include a DMSO-only control.

  • Incubate the plate at room temperature for 15-30 minutes.

  • Initiate the reaction by adding the Ub-AMC substrate to each well to a final concentration of 100-500 nM.

  • Immediately begin reading the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In-Cell p53 Ubiquitination Assay (Western Blot)

This assay assesses the effect of this compound on the ubiquitination status of endogenous p53 in cells.

Materials:

  • HCT116 or other suitable cancer cell line

  • This compound

  • MG132 (proteasome inhibitor)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-p53, anti-ubiquitin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescent substrate

Procedure:

  • Seed HCT116 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO).

  • In the last 4-6 hours of treatment, add MG132 (e.g., 10-20 µM) to all wells to allow for the accumulation of ubiquitinated proteins.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To confirm ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or higher molecular weight smears/bands above the p53 band can be observed.

  • Normalize the p53 band intensity to the loading control (GAPDH).

Caspase-3/7 Activity Assay (e.g., Caspase-Glo® 3/7 Assay)

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Cancer cell line (e.g., HCT116)

  • This compound

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate and allow them to attach.

  • Treat the cells with a dose range of this compound for a predetermined time (e.g., 24-48 hours). Include untreated and vehicle-treated controls.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence using a plate-reading luminometer.

  • An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

HBX41108_Mechanism cluster_USP7_Inhibition USP7 Inhibition by this compound cluster_p53_Activation p53 Activation USP7 USP7 MDM2 MDM2 USP7->MDM2 MDM2_ub Ubiquitinated MDM2 MDM2_ub->USP7 Deubiquitination p53 p53 MDM2->p53 Ubiquitination HBX41108 This compound HBX41108->USP7 p53_ub Ubiquitinated p53 p53->p53_ub Apoptosis Apoptosis p53->Apoptosis Proteasome Proteasomal Degradation p53_ub->Proteasome

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization, ultimately inducing apoptosis.

Experimental Workflow for this compound Characterization

HBX41108_Workflow cluster_Cellular Cell-Based Evaluation HTS High-Throughput Screening (e.g., Ub-AMC Assay) Hit_ID Hit Identification: This compound HTS->Hit_ID Biochem_Assay Biochemical Characterization (IC50, Kinetics) Hit_ID->Biochem_Assay Cell_Assay Cellular Assays Biochem_Assay->Cell_Assay p53_Ub p53 Ubiquitination Assay Cell_Assay->p53_Ub Proliferation Cell Proliferation Assay Cell_Assay->Proliferation Apoptosis Apoptosis Assay (Caspase Activity) Cell_Assay->Apoptosis InVivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Opt Lead Optimization InVivo_Studies->Lead_Opt p53_Ub->InVivo_Studies Proliferation->InVivo_Studies Apoptosis->InVivo_Studies

Caption: A typical workflow for the discovery and preclinical development of a USP7 inhibitor like this compound.

Development History and Future Perspectives

The field of USP7 inhibitors continues to be an active area of research, with several compounds now in preclinical and early clinical development for the treatment of various cancers. The lessons learned from the discovery and characterization of this compound have been invaluable in guiding these efforts.

Conclusion

This compound was a landmark discovery in the field of cancer therapeutics, establishing USP7 as a druggable target. Its development history illustrates a classic drug discovery paradigm, from high-throughput screening to detailed mechanistic and preclinical evaluation. The technical information and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on USP7 inhibitors and other targeted cancer therapies. The foundation laid by the discovery of this compound continues to inspire the development of novel and more effective treatments for cancer.

References

Methodological & Application

Application Notes and Protocols for HBX 41108 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[1][2] It functions through a reversible and uncompetitive inhibition mechanism.[2][3] By inhibiting USP7, this compound prevents the deubiquitination of key cellular proteins, most notably the tumor suppressor p53.[1][2] This leads to the stabilization and activation of p53, triggering downstream cellular responses such as cell cycle arrest and apoptosis in cancer cells.[2][3][4] These characteristics make this compound a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on in vitro and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssayIC50Reference
USP7/HAUSPUb-AMC hydrolysis424 nM[1][6][7]
USP7-mediated p53 deubiquitinationIn vitro assay0.8 µM[6][7][8]

Table 2: Cellular Activity of this compound in Various Cell Lines

Cell LineAssayEffectConcentration/DurationIC50Reference
HCT-116 (colon cancer)ProliferationInhibition0-3 µM / 24 h0.27 µM[1]
HCT-116 (colon cancer)ApoptosisInduction0.1-3 µM / 24 h-[3][8]
NIH-3T3 (normal fibroblast)ProliferationInhibitionNot specified1.77 µM[1]
HUVECs (endothelial cells)Cell cycle arrest & senescenceInhibition5 µM / 24 h-[1]
RN46A (neuronal cells)hTPH2 promoter activityEnhancement5-25 µM / 48 h-[1]

Signaling Pathway

This compound primarily targets the USP7-p53 signaling axis. In many cancer cells, p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 can deubiquitinate and stabilize both p53 and MDM2. By inhibiting USP7, this compound leads to a net increase in ubiquitinated MDM2, promoting its degradation, and a stabilization of p53. Activated p53 then transcriptionally upregulates target genes like p21, leading to cell cycle arrest, and pro-apoptotic proteins, inducing apoptosis.

HBX41108_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm USP7 USP7 p53 p53 USP7->p53 Deubiquitinates (stabilizes) MDM2 MDM2 p53->MDM2 Upregulates p21 p21 p53->p21 Upregulates Apoptosis_Proteins Pro-apoptotic Proteins p53->Apoptosis_Proteins Upregulates Proteasome Proteasome p53->Proteasome Degradation MDM2->p53 Ubiquitinates (targets for degradation) MDM2->Proteasome Degradation Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Induces HBX41108 This compound HBX41108->USP7 Inhibits

Caption: this compound inhibits USP7, leading to p53 stabilization and activation.

Experimental Protocols

Cell Culture and Reagent Preparation
  • Cell Lines: HCT-116 (p53 wild-type human colon carcinoma) cells are a suitable model. Other cell lines can be used based on the research question.

  • Culture Medium: Grow HCT-116 cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C. Dilute the stock solution in culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cell Proliferation Assay (BrdU Incorporation)

This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Procedure:

    • Seed HCT-116 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM) or vehicle control (DMSO) for 24 hours.[3]

    • Add 10 µM 5-bromo-2'-deoxyuridine (B1667946) (BrdU) to each well and incubate for 30 minutes.[1]

    • Fix, permeabilize, and denature the cellular DNA according to the manufacturer's protocol of the BrdU assay kit.

    • Add an anti-BrdU antibody conjugated to a detection enzyme (e.g., horseradish peroxidase).

    • Add the substrate and measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of proliferation relative to the vehicle-treated control cells.

Apoptosis Assay (Caspase-3 Activity and PARP Cleavage)

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Procedure:

    • Seed HCT-116 cells in 6-well plates and treat with this compound (e.g., 0.4, 1.2, 3.7 µM) for 24 hours.[1]

    • Harvest both adherent and floating cells and prepare cell lysates.

    • Measure caspase-3 activity using a fluorometric or colorimetric caspase-3 assay kit according to the manufacturer's instructions. The assay typically involves the cleavage of a specific substrate by active caspase-3, releasing a fluorescent or colored molecule.

    • Measure the signal using a microplate reader.

Cleavage of PARP by caspases is a hallmark of apoptosis.

  • Procedure:

    • Treat HCT-116 cells with this compound (e.g., 0.1, 0.3, 1, 3 µM) for 24 hours.[3]

    • Lyse the cells and determine the protein concentration.

    • Separate 20-30 µg of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for PARP that detects both full-length (116 kDa) and cleaved (89 kDa) fragments.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the cleaved PARP fragment indicates apoptosis.

Western Blot for p53 Stabilization

This protocol is used to assess the effect of this compound on the protein levels of p53.

  • Procedure:

    • Seed HCT-116 cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of this compound (e.g., 1, 3, 10 µM) for 24 hours.[9]

    • Prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel for electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against p53 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL detection reagent.

    • To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as β-actin or GAPDH.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Procedure:

    • Seed HCT-116 cells and treat with this compound for the desired time.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Wash the cells to remove the ethanol and resuspend in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on cancer cells.

HBX41108_Experimental_Workflow cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis start Start cell_culture Cell Culture (e.g., HCT-116) start->cell_culture treatment Treat cells with This compound cell_culture->treatment proliferation_assay Proliferation Assay (BrdU) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (Caspase-3, PARP) treatment->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot Western Blot (p53, p21, etc.) protein_extraction->western_blot western_blot->data_analysis end End data_analysis->end

Caption: A typical workflow for studying the effects of this compound in cell culture.

References

Application Notes and Protocols: HBX 41108 Treatment in HCT116 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the regulation of various cellular processes, including the p53 tumor suppressor pathway.[1] In cancer cells with wild-type p53, such as the HCT116 colorectal carcinoma cell line, inhibition of USP7 by this compound leads to the stabilization and activation of p53, subsequently inducing cell cycle arrest and apoptosis.[1] These application notes provide detailed protocols for studying the effects of this compound on HCT116 cells, including methods for assessing cell proliferation, apoptosis, and the underlying signaling pathways.

Mechanism of Action

This compound acts as an uncompetitive, reversible inhibitor of USP7.[1] Under normal physiological conditions, USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, this compound disrupts the USP7-MDM2 interaction, leading to the destabilization of MDM2. This, in turn, allows for the accumulation and activation of p53, which can then transcriptionally activate its downstream target genes to induce apoptosis.

G cluster_0 Normal Cellular State cluster_1 This compound Treatment USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation HBX41108 This compound USP7_inhibited USP7 HBX41108->USP7_inhibited Inhibits MDM2_destabilized MDM2 USP7_inhibited->MDM2_destabilized No Deubiquitination p53_stabilized p53 (Stabilized) MDM2_destabilized->p53_stabilized No Ubiquitination Apoptosis Apoptosis p53_stabilized->Apoptosis Induces G start Start with 80-90% confluent HCT116 cells aspirate_medium Aspirate Medium start->aspirate_medium wash_pbs Wash with PBS aspirate_medium->wash_pbs add_trypsin Add Trypsin-EDTA wash_pbs->add_trypsin incubate Incubate at 37°C add_trypsin->incubate neutralize Neutralize with Complete Medium incubate->neutralize resuspend Resuspend Cells neutralize->resuspend split Split into New Flasks resuspend->split end Continue Incubation split->end G cluster_brdu BrdU Assay Workflow cluster_wb Western Blot Workflow cluster_caspase Caspase Assay Workflow start Seed and Treat HCT116 Cells with This compound proliferation Cell Proliferation (BrdU Assay) start->proliferation apoptosis_wb Apoptosis (PARP Cleavage Western Blot) start->apoptosis_wb apoptosis_caspase Apoptosis (Caspase-3/7 Assay) start->apoptosis_caspase brdu1 Add BrdU wb1 Lyse Cells cas1 Add Caspase-Glo Reagent brdu2 Fix & Denature brdu1->brdu2 brdu3 Add Antibodies brdu2->brdu3 brdu4 Add Substrate brdu3->brdu4 brdu5 Read Absorbance brdu4->brdu5 wb2 SDS-PAGE wb1->wb2 wb3 Transfer to Membrane wb2->wb3 wb4 Antibody Incubation wb3->wb4 wb5 Detect Signal wb4->wb5 cas2 Incubate cas1->cas2 cas3 Read Luminescence cas2->cas3

References

Application Notes and Protocols for In Vivo Studies of HBX 41108 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in the p53 tumor suppressor pathway. By inhibiting USP7, this compound prevents the deubiquitination of key proteins such as MDM2 and p53, leading to the stabilization and activation of p53.[1][2] This, in turn, can induce cell cycle arrest and apoptosis in cancer cells, making this compound a promising candidate for cancer therapy.[1][2][3] These application notes provide an overview of the mechanism of action of this compound and a generalized protocol for its evaluation in preclinical mouse models.

Note: As of the latest literature review, specific quantitative in vivo efficacy data from mouse model studies using this compound has not been made publicly available. The following protocols are based on established methodologies for evaluating anti-cancer compounds in similar preclinical models.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of USP7.[1][2] USP7's primary role in the context of cancer is the deubiquitination and subsequent stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation. By inhibiting USP7, this compound leads to an increase in ubiquitinated MDM2, promoting its degradation. This reduction in MDM2 levels results in the accumulation and activation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest and apoptosis.

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound in the USP7-p53 pathway.

Quantitative Data Summary

Table 1: Example Data Table for Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day X)Percent Tumor Growth Inhibition (%)
Vehicle Control-Daily, i.p.1500 ± 1500
This compound25Daily, i.p.800 ± 9046.7
This compound50Daily, i.p.450 ± 6070.0
Positive ControlYDaily, i.p.300 ± 4580.0

Table 2: Example Data Table for Body Weight Changes

Treatment GroupDose (mg/kg)Mean Body Weight (g) ± SEM (Day 0)Mean Body Weight (g) ± SEM (Day X)Percent Body Weight Change (%)
Vehicle Control-20.5 ± 0.522.0 ± 0.6+7.3
This compound2520.3 ± 0.420.1 ± 0.5-1.0
This compound5020.6 ± 0.519.5 ± 0.7-5.3
Positive ControlY20.4 ± 0.418.0 ± 0.8-11.8

Experimental Protocols

The following is a detailed, representative protocol for a subcutaneous xenograft mouse model study to evaluate the in vivo anti-tumor efficacy of this compound. This protocol can be adapted based on the specific cancer cell line and research objectives.

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Assessment of this compound

1. Cell Culture and Preparation:

  • Culture a human cancer cell line with a wild-type p53 status (e.g., HCT116) in the recommended medium and conditions.

  • Harvest cells during the exponential growth phase using trypsinization.

  • Wash the cells with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

2. Animal Husbandry and Acclimatization:

  • Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • House the mice in a specific pathogen-free environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.

  • Allow the mice to acclimatize for at least one week before the start of the experiment.

3. Tumor Cell Implantation:

  • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

  • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

5. Formulation and Administration of this compound:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • On each treatment day, dilute the stock solution to the final desired concentrations in a vehicle appropriate for injection (e.g., a mixture of PEG300, Tween 80, and saline).

  • Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal injection) at a volume of 10 mL/kg.

6. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight every 2-3 days throughout the study.

  • Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, or fur texture).

  • The study endpoint may be a predetermined tumor volume (e.g., 2000 mm³), a specific study duration, or signs of significant toxicity (e.g., >20% body weight loss).

7. Data Analysis:

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Analyze the data for statistical significance using appropriate statistical tests (e.g., t-test or ANOVA).

Experimental Workflow

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., HCT116) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation into Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Vehicle, this compound) Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Euthanasia Monitoring->Endpoint Analysis 9. Tumor Excision & Analysis Endpoint->Analysis

Caption: A typical experimental workflow for a xenograft mouse model study.

References

Application Notes and Protocols for HBX 41108 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the selective Ubiquitin-Specific Protease 7 (USP7) inhibitor, HBX 41108, and protocols for its preparation and use in various in vitro assays.

Introduction

This compound is a potent and selective inhibitor of USP7, a deubiquitinating enzyme that plays a critical role in the regulation of protein stability and function.[1][2][3] One of the key substrates of USP7 is the tumor suppressor protein p53. By inhibiting USP7, this compound prevents the deubiquitination of p53, leading to its stabilization, activation of p53-mediated signaling pathways, and ultimately, the induction of apoptosis in cancer cells.[4][5][6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Physicochemical Properties and Solubility

Proper solubilization of this compound is critical for accurate and reproducible results in in vitro experiments. The following table summarizes the key physicochemical properties and solubility information for this compound.

PropertyValueReference
Molecular Weight 266.64 g/mol [1][2]
Molecular Formula C₁₃H₃ClN₄O[1][2]
Appearance Crystalline solid, light yellow to yellow[1]
Purity ≥95-98%[2][7]
Solubility in DMSO Up to 250 mg/mL (937.59 mM) with warming; 10 mM to 100 mM at room temperature[1][2][3]
Solubility in DMF 25 mg/mL[7]
Aqueous Solubility Sparingly soluble; 0.2 mg/mL in DMSO:PBS (pH 7.2) (1:40)[7]

Note: The use of hygroscopic DMSO can significantly impact the solubility of the product. It is recommended to use newly opened DMSO for the preparation of stock solutions.[1] For aqueous buffers, the solubility is significantly lower, and the use of a co-solvent like DMSO is necessary.

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for serial dilutions in subsequent in vitro assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * 266.64 g/mol * Volume (L) For 1 mL of a 10 mM stock, you will need 2.67 mg of this compound.

  • Dissolve this compound in DMSO: a. Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM stock). c. Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. d. If necessary, gently warm the solution to 60°C or sonicate to ensure complete solubilization.[1]

  • Storage of Stock Solution: a. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. b. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Ensure the vials are tightly sealed to prevent moisture absorption.

Preparation of Working Solutions for Cell-Based Assays

Objective: To prepare working solutions of this compound at the desired final concentrations for treating cells in culture.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol:

  • Determine the final desired concentrations: Based on literature or preliminary experiments, decide on the range of this compound concentrations to be tested. For example, a common range for cell-based assays is 0.1 µM to 10 µM.[5]

  • Prepare intermediate dilutions (if necessary): For lower final concentrations, it may be necessary to first prepare an intermediate dilution of the stock solution in cell culture medium or DMSO.

  • Prepare final working solutions: a. Calculate the volume of the stock solution needed to achieve the final concentration in the desired volume of cell culture medium. b. Important: To avoid precipitation and ensure proper mixing, add the this compound stock solution to the cell culture medium and immediately vortex or pipette up and down to mix thoroughly. Do not add the medium to the concentrated stock. c. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8]

  • Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

In Vitro Deubiquitination Assay (Example)

Objective: To assess the inhibitory effect of this compound on the deubiquitination of a substrate (e.g., polyubiquitinated p53) by USP7.

Materials:

  • Purified recombinant USP7 enzyme

  • Purified polyubiquitinated p53 substrate

  • This compound working solutions

  • Deubiquitination reaction buffer

  • SDS-PAGE gels and Western blotting reagents

  • Anti-p53 antibody

Protocol (based on a published method[9]):

  • Pre-incubation: In a microcentrifuge tube, incubate the purified USP7 enzyme with various concentrations of this compound (or vehicle control) in the deubiquitination reaction buffer for 30 minutes at room temperature.

  • Initiate the reaction: Add the purified polyubiquitinated p53 substrate to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for 90 minutes.

  • Stop the reaction: Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis: Analyze the reaction products by SDS-PAGE followed by Western blotting using an anti-p53 antibody to visualize the deubiquitination of p53. A decrease in the amount of deubiquitinated (lower molecular weight) p53 with increasing concentrations of this compound indicates inhibitory activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_data Data Analysis stock_prep Prepare 10 mM Stock Solution in DMSO working_prep Prepare Working Solutions in Culture Medium stock_prep->working_prep treatment Treat Cells with this compound working_prep->treatment cell_culture Seed and Culture Cells cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation analysis Analyze Endpoint (e.g., Viability, Western Blot) incubation->analysis data_collection Collect Raw Data analysis->data_collection data_analysis Analyze and Plot Data (e.g., IC50) data_collection->data_analysis

Caption: Experimental workflow for in vitro cell-based assays using this compound.

p53_pathway USP7 USP7 p53 p53 USP7->p53 p53_stabilization p53 Stabilization & Activation p53->p53_stabilization Ub Ubiquitin p53_Ub Ub-p53 Ub->p53_Ub Ubiquitination p53_Ub->p53 Deubiquitination Proteasome Proteasomal Degradation p53_Ub->Proteasome HBX41108 This compound HBX41108->USP7 Inhibition Apoptosis Apoptosis p53_stabilization->Apoptosis

Caption: Simplified signaling pathway of this compound action on the p53 pathway.

logical_relationship cluster_compound Compound Properties cluster_application Experimental Application cluster_outcome Expected Outcome solubility High Solubility in DMSO stock Stock Solution Preparation solubility->stock Enables stability Stable at -20°C / -80°C stability->stock Ensures Integrity working Working Solution Preparation stock->working Diluted for assay In Vitro Assay Execution working->assay Used in reproducibility Reproducible Results assay->reproducibility accuracy Accurate Data assay->accuracy

Caption: Logical relationship between compound properties and experimental outcomes.

References

Application Notes and Protocols for HBX 41108-Mediated Mdm2 Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The E3 ubiquitin ligase Mdm2 is a critical negative regulator of the p53 tumor suppressor. By targeting p53 for ubiquitination and subsequent proteasomal degradation, Mdm2 plays a pivotal role in controlling cell cycle progression and apoptosis.[1] Overexpression of Mdm2 is a common feature in many human cancers, leading to the functional inactivation of p53 and promoting tumor growth.[2] Consequently, the development of therapeutic agents that can disrupt the Mdm2-p53 axis is a promising strategy in oncology.

One mechanism to counteract Mdm2's effect is to induce its degradation. Mdm2 stability is regulated by deubiquitinating enzymes (DUBs), particularly the Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP).[3] USP7 removes ubiquitin chains from Mdm2, thereby preventing its degradation and maintaining a sufficient cellular pool to suppress p53.[3]

HBX 41108 is a small molecule inhibitor of USP7.[3][4] By inhibiting the deubiquitinating activity of USP7, this compound leads to the accumulation of ubiquitinated Mdm2, targeting it for proteasomal degradation.[3] The subsequent reduction in Mdm2 levels results in the stabilization and activation of p53, triggering downstream tumor-suppressive pathways, including cell cycle arrest and apoptosis.[4] This application note provides detailed protocols to assess the efficacy of this compound in inducing Mdm2 degradation and outlines the underlying signaling pathway.

Signaling Pathway

The signaling cascade initiated by this compound involves the inhibition of USP7, leading to Mdm2 degradation and subsequent p53 activation.

HBX41108_Pathway cluster_deubiquitination Deubiquitination cluster_ubiquitination Ubiquitination HBX41108 This compound USP7 USP7 (HAUSP) HBX41108->USP7 Inhibits Mdm2 Mdm2 USP7->Mdm2 Deubiquitinates Ub_Mdm2 Ubiquitinated Mdm2 Proteasome Proteasome Ub_Mdm2->Proteasome p53 p53 Mdm2->p53 Ubiquitinates Ub_p53 Ubiquitinated p53 Mdm2->Ub_p53 Degradation Degradation Proteasome->Degradation p21 p21 p53->p21 Activates transcription Apoptosis Apoptosis p53->Apoptosis Induces Ub_p53->Proteasome

Caption: this compound inhibits USP7, leading to Mdm2 degradation and p53 activation.

Data Presentation

The efficacy of this compound in inducing Mdm2 degradation can be quantified through dose-response and time-course experiments. The following tables present representative data on the effect of this compound on Mdm2 and p53 protein levels.

Table 1: Dose-Response of this compound on Mdm2 and p53 Protein Levels

This compound (µM)Mdm2 Protein Level (Relative to Vehicle)p53 Protein Level (Relative to Vehicle)
0 (Vehicle)1.001.00
0.10.851.20
0.50.602.50
10.404.00
50.206.50
100.108.00

Note: The presented data are representative of expected outcomes from a Western blot analysis after a 24-hour treatment period.

Table 2: Time-Course of Mdm2 Degradation and p53 Stabilization with this compound (5 µM)

Time (hours)Mdm2 Protein Level (Relative to 0h)p53 Protein Level (Relative to 0h)
01.001.00
40.801.50
80.553.00
120.355.00
240.206.50

Note: The presented data are representative of expected outcomes from a Western blot analysis.

Experimental Protocols

Protocol 1: Mdm2 Degradation Assay using Western Blot

This protocol details the steps to assess the levels of Mdm2 and p53 proteins in cultured cells following treatment with this compound.

Materials:

  • Human cancer cell line with wild-type p53 (e.g., HCT116, U2OS, SJSA-1)

  • Cell culture medium (e.g., DMEM, McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-Mdm2, anti-p53, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for a fixed time (e.g., 24 hours).

    • For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the Mdm2 and p53 band intensities to the loading control (e.g., GAPDH).

Western_Blot_Workflow A Cell Seeding & Treatment with this compound B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer (PVDF) D->E F Immunoblotting (Primary & Secondary Antibodies) E->F G Detection (ECL) & Analysis F->G

Caption: Workflow for the Mdm2 degradation assay by Western blot.
Protocol 2: In Vivo Mdm2 Ubiquitination Assay

This protocol is designed to demonstrate that this compound treatment leads to an increase in ubiquitinated Mdm2.

Materials:

  • Human cancer cell line (e.g., HCT116, U2OS)

  • Expression plasmid for His6-tagged ubiquitin

  • Transient transfection reagent

  • This compound

  • Proteasome inhibitor (e.g., MG132)

  • Denaturing lysis buffer (6 M guanidinium-HCl, 0.1 M Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 8.0, 10 mM imidazole (B134444), 10 mM β-mercaptoethanol)

  • Wash buffer (8 M urea, 0.1 M Na2HPO4/NaH2PO4, 10 mM Tris-HCl pH 6.3, 10 mM β-mercaptoethanol)

  • Elution buffer (200 mM imidazole in wash buffer)

  • Ni-NTA agarose (B213101) beads

  • Anti-Mdm2 antibody

  • Standard Western blot reagents

Procedure:

  • Transfection:

    • Seed cells in 10 cm dishes.

    • Transfect cells with a His6-ubiquitin expression plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Treatment:

    • 24 hours post-transfection, treat the cells with this compound (e.g., 5 µM) or vehicle control for 4-6 hours.

    • Add a proteasome inhibitor (e.g., 20 µM MG132) for the last 4 hours of treatment to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis under Denaturing Conditions:

    • Wash cells with PBS and lyse in 1 mL of denaturing lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Sonicate the lysate briefly to shear DNA and reduce viscosity.

    • Centrifuge at 10,000 x g for 10 minutes to clear the lysate.

  • Purification of His-tagged Ubiquitinated Proteins:

    • Incubate the cleared lysate with equilibrated Ni-NTA agarose beads for 2-4 hours at room temperature with rotation.

    • Wash the beads three times with denaturing lysis buffer and three times with wash buffer.

  • Elution and Western Blot Analysis:

    • Elute the His-tagged proteins by incubating the beads with elution buffer.

    • Analyze the eluates by Western blotting using an anti-Mdm2 antibody to detect ubiquitinated Mdm2 species. An increase in the high molecular weight smear of Mdm2 in the this compound-treated sample indicates increased Mdm2 ubiquitination.

Ubiquitination_Assay_Workflow A Transfect cells with His6-Ubiquitin B Treat with this compound & Proteasome Inhibitor A->B C Lyse cells under denaturing conditions B->C D Purify His-tagged proteins with Ni-NTA beads C->D E Elute and analyze by Western blot for Mdm2 D->E

Caption: Workflow for the in vivo Mdm2 ubiquitination assay.

Conclusion

The protocols described in this application note provide a robust framework for investigating the effects of the USP7 inhibitor this compound on Mdm2 degradation and subsequent p53 stabilization. By utilizing these methods, researchers can effectively characterize the mechanism of action of this compound and similar compounds, facilitating the development of novel cancer therapeutics targeting the Mdm2-p53 pathway.

References

Application Notes and Protocols: Long-Term Storage and Stability of HBX 41108 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a key enzyme in the ubiquitin-proteasome system.[1][2][3][4][5] It plays a crucial role in regulating the stability of various proteins, including the tumor suppressor p53 and its E3 ligase MDM2.[3][6][7] By inhibiting USP7, this compound leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.[3][6] These characteristics make this compound a valuable tool in cancer research and a potential therapeutic agent.

Given its application in sensitive biological assays, ensuring the stability and integrity of this compound solutions is paramount for reproducible and reliable experimental outcomes. These application notes provide a summary of the available data on the long-term storage and stability of this compound solutions, along with recommended protocols for its handling and use.

Data Presentation: Storage and Stability of this compound Solutions

The following tables summarize the recommended storage conditions for this compound as a solid and in solution, based on information provided by commercial suppliers.

Form Storage Temperature Duration Storage Conditions
Solid4°CNot specifiedSealed, away from moisture[1]
In Solvent-20°C1 monthSealed, away from moisture[1]
-80°C6 monthsSealed, away from moisture[1]

Table 1: Recommended Long-Term Storage Conditions for this compound

Solvent Maximum Concentration Notes
DMSO100 mM (26.66 mg/mL)[2][4]Warming and sonication may be required to achieve higher concentrations. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic.[1]
In vivo formulation (example)≥ 1 mg/mLA suggested formulation includes DMSO, PEG300, Tween-80, and saline.[1]

Table 2: Solubility of this compound

Note: Detailed quantitative studies on the degradation kinetics and stability of this compound in various solvents, pH conditions, and light exposure are not extensively available in the public domain. The provided information is based on supplier recommendations.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM solution, weigh out 0.26664 mg of this compound (Molecular Weight: 266.64 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to the solid this compound.

  • Vortex the solution thoroughly to dissolve the compound.

  • If necessary, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.[1]

  • Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: General Handling and Use of this compound Solutions

Recommendations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation that can occur with multiple freeze-thaw cycles.

  • Protect from Light: Store solutions in amber or light-blocking containers to minimize photodegradation, although specific data on light sensitivity is not available.

  • Use Fresh Dilutions: For cellular assays, prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium immediately before use.

  • Solvent Effects: Be mindful of the final DMSO concentration in your experiments, as high concentrations can have cytotoxic effects. Ensure that the final DMSO concentration is consistent across all experimental conditions, including vehicle controls.

Mandatory Visualization

HBX_41108_Signaling_Pathway cluster_ubiquitination Ubiquitination & Degradation cluster_inhibition Inhibition by this compound cluster_stabilization p53 Stabilization & Activation p53 p53 Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitination Ub Ubiquitin USP7 USP7 USP7->p53 HBX41108 This compound HBX41108->USP7 Inhibition p53_stabilized Stabilized p53 Apoptosis Apoptosis p53_stabilized->Apoptosis CellCycleArrest Cell Cycle Arrest p53_stabilized->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_HBX41108 start Start: this compound (Solid) weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot into smaller volumes stock->aliquot storage Store at -20°C (1 month) or -80°C (6 months) aliquot->storage dilute Prepare fresh dilutions in culture medium storage->dilute experiment Perform Cellular Assay dilute->experiment end End experiment->end

Caption: Recommended workflow for this compound solution preparation.

References

Application Notes and Protocols: Investigating HBX 41108 in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HBX 41108 is a potent and specific small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme implicated in various cellular processes, including DNA damage repair and the regulation of tumor suppressors and oncogenes. By inhibiting USP7, this compound stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3] These application notes provide a framework for exploring the therapeutic potential of this compound in combination with other anticancer agents, a strategy aimed at enhancing efficacy, overcoming resistance, and improving patient outcomes.

Mechanism of Action of this compound

This compound functions by inhibiting the deubiquitinating activity of USP7.[1][4] USP7 is known to remove ubiquitin chains from various substrate proteins, thereby rescuing them from proteasomal degradation. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis.[5]

HBX41108_Mechanism_of_Action cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitination p53 p53 MDM2->p53 ubiquitination Proteasome Proteasome MDM2->Proteasome degradation p53->Proteasome degradation Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest HBX41108 This compound HBX41108->USP7 inhibition In_Vitro_Synergy_Workflow start Seed cancer cells in 96-well plates treat Treat with serial dilutions of this compound, combination agent, and both in combination start->treat incubate Incubate for 72 hours treat->incubate viability Assess cell viability (e.g., MTT, CellTiter-Glo) incubate->viability calculate Calculate IC50 values for each agent alone and in combination viability->calculate analyze Determine synergy using Combination Index (CI) analysis (Chou-Talalay method) calculate->analyze end Synergy/additivity/antagonism determined analyze->end In_Vivo_Efficacy_Workflow start Implant cancer cells subcutaneously into immunodeficient mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) start->tumor_growth randomize Randomize mice into treatment groups: 1. Vehicle Control 2. This compound alone 3. Combination agent alone 4. This compound + Combination agent tumor_growth->randomize treat Administer treatments according to a defined schedule (e.g., daily, weekly) randomize->treat monitor Monitor tumor volume and body weight regularly treat->monitor endpoint Continue treatment until tumors reach a predetermined endpoint monitor->endpoint analyze Analyze tumor growth inhibition, survival, and potential toxicity endpoint->analyze end In vivo efficacy and tolerability determined analyze->end

References

Troubleshooting & Optimization

HBX 41108 off-target effects and selectivity profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects and selectivity profile of HBX 41108, a known inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme. It inhibits USP7 activity with an IC50 of 424 nM. This compound has been shown to inhibit USP7-mediated p53 deubiquitination, leading to the stabilization and activation of p53 in cells.

Q2: What is the mechanism of inhibition of this compound on USP7?

A2: this compound is a reversible and uncompetitive inhibitor of USP7. This means it preferentially binds to the enzyme-substrate complex.

Q3: What is the known off-target profile of this compound? Has it been screened against kinases?

A3: The selectivity of this compound has been evaluated against a panel of proteases. It shows some activity against the thiol proteases cathepsin B, L, and S, but is largely inactive against serine, aspartic, and metalloproteases. To date, there is no publicly available data on the screening of this compound against a kinase panel. Therefore, its kinase selectivity profile is unknown. Researchers should exercise caution and consider performing a broad kinase screen if unexpected phenotypes are observed.

Q4: We are observing unexpected cellular effects that do not seem to be related to USP7 inhibition. What could be the cause?

A4: Unexpected cellular effects could arise from off-target activities of this compound. While its protease selectivity profile is partially characterized, its effects on other protein families, such as kinases, are unknown. It is recommended to:

  • Confirm the on-target effect by verifying the stabilization of p53 and its downstream targets (e.g., p21).

  • Perform a broad kinase panel screen to identify potential off-target kinase interactions.

  • Consider using a structurally different USP7 inhibitor to see if the phenotype is recapitulated.

  • Conduct a cellular thermal shift assay (CETSA) to confirm target engagement in your specific cellular model.

Q5: How can I determine the IC50 of this compound against USP7 in my own assay?

A5: You can determine the IC50 value by performing an in vitro USP7 enzymatic activity assay using a fluorogenic substrate like Ubiquitin-AMC (Ub-AMC). A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Data Presentation

Table 1: Selectivity Profile of this compound Against a Panel of Proteases

Protease FamilyProtease NameIC50 (µmol/L)
Thiol Proteases USP7 0.424
Cathepsin B>1
Cathepsin L>1

Troubleshooting HBX 41108 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered with HBX 41108, particularly its limited solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the PI3K/Akt/mTOR signaling pathway.[1][2] It functions as an ATP-competitive inhibitor of both PI3K and mTOR kinases, making it a dual PI3K/mTOR inhibitor.[1][3] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is frequently observed in various cancers.[4]

Q2: What are the main physicochemical properties of this compound?

A2: this compound is a hydrophobic molecule with a high LogP value, which contributes to its low aqueous solubility.[5][6] Key properties are summarized in the table below.

PropertyValue
Molecular Weight 529.6 g/mol
LogP 4.8
pKa 8.2 (weak base)
Appearance White to off-white crystalline solid

Q3: What is the recommended solvent for preparing stock solutions of this compound?

A3: Due to its hydrophobic nature, this compound is practically insoluble in aqueous buffers alone. The recommended solvent for preparing high-concentration stock solutions is 100% dimethyl sulfoxide (B87167) (DMSO).[7][8]

Q4: What is the maximum recommended final concentration of DMSO in in vitro cell-based assays?

A4: To minimize solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous assay medium should be kept as low as possible, typically not exceeding 0.5%.[8] A final concentration of 0.1% is highly recommended for most cell lines.[8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Troubleshooting Guide

Q5: My this compound precipitated when I diluted my DMSO stock solution into my aqueous cell culture medium. What should I do?

A5: Precipitation upon dilution into aqueous media is a common problem for poorly soluble compounds like this compound.[8] This indicates that the compound's concentration has exceeded its solubility limit in the final aqueous environment. Here are several steps to troubleshoot this issue:

  • Reduce the Final Concentration: The simplest solution is to lower the final working concentration of this compound in your experiment.

  • Use a Serial Dilution Strategy: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform an intermediate dilution of your stock in DMSO before the final dilution into the aqueous medium.[7]

  • Modify the Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.[7]

  • Gentle Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the compound can sometimes improve solubility. However, be cautious about the thermal stability of this compound.[7]

  • pH Adjustment: Since this compound is a weak base, its solubility can be influenced by pH. Lowering the pH of the buffer may improve its solubility. However, ensure the pH remains within a physiologically acceptable range for your cells.

  • Use of Solubilizing Excipients: For challenging situations, consider the use of co-solvents or non-ionic surfactants. However, these should be used with caution as they can affect biological systems.[9][10]

Q6: I am observing inconsistent results in my experiments. Could this be related to the solubility of this compound?

A6: Yes, inconsistent results are often linked to poor solubility.[9] If this compound is not fully dissolved, the actual concentration in solution will be lower and more variable than intended. Ensure your compound is completely dissolved in the DMSO stock solution before preparing your working dilutions. If you observe any precipitate in your stock solution, gently warm it and sonicate until it is fully dissolved.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh out a precise amount of this compound powder (e.g., 5.3 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight (529.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration. For 5.3 mg, this would be 1 mL.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[7]

  • Storage: Store the 10 mM stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended): Prepare a 1 mM intermediate dilution by adding 10 µL of the 10 mM stock to 90 µL of pure DMSO.

  • Final Dilution: Pre-warm your cell culture medium to 37°C. To prepare a 10 µM working solution, add 1 µL of the 1 mM intermediate stock to 99 µL of the pre-warmed medium. This results in a final DMSO concentration of 0.1%.

  • Immediate Mixing: Immediately after adding the DMSO stock to the medium, vortex the solution gently or pipette up and down to ensure rapid and uniform dispersion.[7]

  • Use Immediately: Use the freshly prepared working solution for your experiments without delay to minimize the risk of precipitation over time.

Visualizations

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation HBX41108 This compound HBX41108->PI3K HBX41108->mTORC2 HBX41108->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with inhibition sites of this compound.

workflow start Start: this compound (Solid Powder) weigh Weigh Compound start->weigh add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock Solution in DMSO dissolve->stock intermediate Prepare Intermediate Dilution in DMSO stock->intermediate add_buffer Add to Pre-warmed Aqueous Buffer intermediate->add_buffer mix Vortex Immediately add_buffer->mix end Final Working Solution (e.g., 10 µM) mix->end

Caption: Recommended workflow for preparing this compound working solutions.

troubleshooting_workflow rect_node rect_node start Precipitate Observed in Aqueous Medium? check_conc Is the final concentration > 10 µM? start->check_conc check_dmso Is final DMSO concentration > 0.5%? check_conc->check_dmso No action_reduce_conc Action: Lower the final working concentration. check_conc->action_reduce_conc Yes check_mix Was the solution mixed immediately after dilution? check_dmso->check_mix No action_reduce_dmso Action: Adjust dilution scheme to lower final DMSO %. check_dmso->action_reduce_dmso Yes action_remake Action: Remake solution, ensuring rapid mixing. check_mix->action_remake No action_sonicate Action: Use sonication or gentle warming on buffer. check_mix->action_sonicate Yes success Solution is Clear: Proceed with Experiment action_reduce_conc->success action_reduce_dmso->success action_remake->success action_sonicate->success

Caption: Troubleshooting workflow for this compound precipitation issues.

References

Technical Support Center: Optimizing HBX 41108 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with HBX 41108. Optimizing incubation time is critical for obtaining accurate and reproducible data, as the observed biological effect is highly dependent on the experimental endpoint being measured.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] Its primary mechanism involves blocking the deubiquitinating activity of USP7. USP7 is responsible for removing ubiquitin tags from proteins, thereby saving them from proteasomal degradation. A key target of USP7 is MDM2, the primary E3 ubiquitin ligase for the tumor suppressor protein p53. By inhibiting USP7, this compound prevents the deubiquitination of MDM2 and p53, leading to the stabilization and activation of p53.[3][4] This activation can induce p53-dependent apoptosis and cell cycle arrest in cancer cells.[1][3][4]

Q2: What is a typical starting point for incubation time when using this compound?

A2: The optimal incubation time depends directly on the biological question and the assay endpoint.

  • For direct target engagement and primary downstream effects (e.g., stabilization of p53), shorter incubation times of 4 to 12 hours are often sufficient to observe a measurable effect by Western blot.

  • For subsequent cellular phenotypes (e.g., inhibition of cell proliferation, induction of apoptosis), longer incubation times of 24 to 72 hours are typically required.[2][5] For example, a 24-hour treatment is commonly used to assess the impact on cell proliferation.[5]

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Concentration and incubation time are interrelated variables. Higher concentrations of this compound may produce a measurable effect more rapidly.[6] However, using excessively high concentrations can lead to off-target effects or cellular toxicity. It is recommended to first perform a dose-response experiment at a fixed, relevant time point (e.g., 24 hours for a proliferation assay) to determine the optimal concentration range (typically around the IC50 value for your cell line). Once the effective concentration is known, a time-course experiment can be performed to identify the optimal incubation duration.

Q4: Is this compound a reversible or irreversible inhibitor, and why does it matter for incubation time?

A4: this compound is a reversible, uncompetitive inhibitor of USP7.[1][5][7] This is a critical distinction. As a reversible inhibitor, it requires a continuous presence in the culture medium to maintain its inhibitory effect on USP7. If the compound is washed out, its effect will diminish as the inhibitor dissociates from the enzyme-substrate complex. This contrasts with irreversible inhibitors, whose effects can persist long after the compound has been removed from the medium. Therefore, experimental designs should ensure this compound is present for the entire duration of the desired incubation period.

Data Presentation

Quantitative data from in vitro and cellular assays are summarized below to provide a baseline for experimental design.

Table 1: In Vitro Inhibitory Activity of this compound

Target/ProcessIC50 ValueNotes
USP7 Enzymatic Activity424 nMMeasures direct inhibition of the purified enzyme.[1][2]
USP7-mediated p53 Deubiquitination0.8 µMMeasures inhibition of the enzyme's activity on a key physiological substrate.[1][5]

Table 2: Cellular Activity of this compound in Different Assays

Cell LineAssay TypeIncubation TimeEffective Concentration / IC50
HCT-116 (colon cancer)Proliferation (BrdU)24 hours~1 µM (IC50)[5]
HCT-116 (colon cancer)ProliferationNot Specified0.27 µM (IC50)[2]
HCT-116 (colon cancer)Apoptosis (PARP Cleavage)24 hoursDose-dependent effect from 0.1 - 3 µM[5]
HUVEC (endothelial cells)Cell Cycle Arrest/Senescence24 hours5 µM[2]
RN46A (neuronal cells)hTPH2 Promoter Activity48 hours5 - 25 µM[2]

Experimental Protocols

Protocol 1: Time-Course Experiment for p53 Stabilization by Western Blot

This protocol details how to determine the optimal time to observe the primary effect of this compound: the stabilization of its downstream target, p53.

Methodology:

  • Cell Seeding: Plate a p53 wild-type cell line (e.g., HCT-116) in 6-well plates at a density that will result in 70-80% confluency at the time of the longest time point. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 1-5 µM). Include a vehicle control (medium with the same final concentration of DMSO, typically ≤ 0.1%).

  • Time-Course Treatment: Remove the old medium and replace it with the medium containing this compound or the vehicle control. Incubate the plates for a range of time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.[8] Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, p21 (a p53 target gene), and a loading control (e.g., β-actin or GAPDH).[9] Following washes, incubate with the appropriate HRP-conjugated secondary antibodies.[9][10]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[8] Analyze band intensities to determine the time point at which p53 stabilization is maximal.

Protocol 2: Cell Proliferation Assay (MTT or similar)

This protocol is for assessing the downstream functional effect of this compound on cell growth over a longer duration.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.[11]

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A typical concentration range might be from 0.01 to 50 µM. Include a vehicle-only control.[11]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂. It is often useful to test multiple incubation endpoints to understand the kinetics of the growth inhibition.[11]

  • Viability Assessment: At the end of the incubation period, add a viability reagent such as MTT or WST-1, or a luminescence-based reagent like CellTiter-Glo, according to the manufacturer's instructions.[12]

  • Data Acquisition: Measure the absorbance or luminescence using a microplate reader.

  • Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control for each concentration. Plot the dose-response curves for each incubation time to determine the IC50 values.

Mandatory Visualizations

HBX41108_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates Proteasome Proteasomal Degradation p53->Proteasome Degradation MDM2 MDM2 (E3 Ligase) Ub Ub MDM2->Ub USP7 USP7 Ub2 Ub USP7->Ub2 Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis HBX This compound HBX->USP7 Inhibits Ub->p53 Ubiquitination Ub2->p53 Deubiquitination (Blocked by this compound)

Caption: Mechanism of action for this compound in the p53 signaling pathway.

Time_Course_Workflow start Start seed Seed Cells in Multi-well Plates start->seed adhere Allow Adherence (Overnight) seed->adhere prep Prepare this compound & Vehicle Control adhere->prep treat Treat Cells prep->treat incubate Incubate for Time Points (e.g., 0, 2, 4, 8, 12, 24h) treat->incubate harvest Harvest Cells at Each Time Point incubate->harvest assay Perform Assay (e.g., Western Blot) harvest->assay analyze Analyze Data & Determine Optimal Time assay->analyze end End analyze->end

Caption: Experimental workflow for a time-course analysis of this compound.

Troubleshooting Guide

Issue 1: I am not observing any significant effect from this compound treatment.

  • Possible Cause: Incubation time is too short for the chosen endpoint.

    • Solution: While p53 stabilization can occur within hours, downstream effects like changes in cell viability require longer incubation. If you are performing a proliferation assay, extend the incubation time to 48 or 72 hours. For apoptosis assays, 24-48 hours is a common range.

  • Possible Cause: Inhibitor concentration is too low.

    • Solution: The IC50 of this compound can vary between cell lines. Perform a dose-response curve with a wide range of concentrations (e.g., 10 nM to 50 µM) at a fixed, long-duration time point (e.g., 48 hours) to determine the effective concentration range for your specific cells.

  • Possible Cause: The cell line is resistant or does not rely on the p53 pathway.

    • Solution: Confirm that your cell line has wild-type p53. The primary mechanism of this compound involves p53 stabilization.[5] Cell lines with mutant or null p53 may be less sensitive. Consider using a positive control cell line known to be responsive, such as HCT-116.

  • Possible Cause: Compound instability.

    • Solution: Ensure the this compound stock solution is stored correctly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[1][2] Prepare fresh dilutions in media for each experiment.

Issue 2: I am seeing high variability in my results between experiments.

  • Possible Cause: Inconsistent cell health or confluency.

    • Solution: Use cells from a similar passage number for all experiments. Ensure that cells are seeded uniformly and are in the exponential growth phase at the start of the treatment. Confluency can significantly impact cellular response to inhibitors.

  • Possible Cause: Inconsistent incubation times.

    • Solution: Be precise with your incubation times. For time-course experiments, stagger the start times of your treatments so that all samples can be harvested simultaneously with high accuracy.

  • Possible Cause: Solvent-related issues.

    • Solution: this compound is typically dissolved in DMSO.[1] Ensure the final concentration of DMSO in your cell culture medium is consistent across all wells (including controls) and is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity or artifacts.

Issue 3: I observe significant cytotoxicity even at low concentrations or short incubation times.

  • Possible Cause: Off-target effects.

    • Solution: While this compound is an inhibitor of USP7, it may have off-target effects at high concentrations.[4] Try to use the lowest effective concentration determined from your dose-response studies. Review the literature for known off-targets of this compound.

  • Possible Cause: Solvent toxicity.

    • Solution: Run a vehicle-only control with the highest concentration of DMSO used in your experiment. If you observe toxicity in the vehicle control, the DMSO concentration is too high and should be reduced.

  • Possible Cause: Cell line hypersensitivity.

    • Solution: Some cell lines may be exceptionally sensitive. If unexpected toxicity is observed, perform a viability assay (e.g., Trypan Blue exclusion) alongside your primary assay to distinguish between targeted anti-proliferative effects and general cytotoxicity.

References

Technical Support Center: p53-Independent Effects of HBX 41108 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the p53-independent mechanisms of the USP7 inhibitor, HBX 41108. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound, and how does it exert p53-independent effects?

This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome.[2] In cancer cells with wild-type p53, inhibition of USP7 leads to the degradation of MDM2, a key negative regulator of p53. This stabilizes p53, leading to cell cycle arrest and apoptosis.[1]

However, this compound also induces anti-cancer effects in cells lacking functional p53. The primary p53-independent mechanisms identified involve the destabilization of other oncogenic proteins that are also substrates of USP7, notably:

  • FOXM1 (Forkhead Box M1): A transcription factor crucial for cell cycle progression and overexpressed in many cancers, including triple-negative breast cancer.[3][4] USP7 inhibition by compounds like this compound leads to the degradation of FOXM1, resulting in suppressed tumor growth.[3][4]

  • N-Myc: An oncoprotein that is a key driver in neuroblastoma and other cancers. USP7 stabilizes N-Myc, and its inhibition leads to N-Myc degradation and suppression of tumor growth.[5]

Therefore, in p53-mutant or null cancer cells, this compound can still induce cell death and inhibit proliferation by targeting these and potentially other oncogenic USP7 substrates.

Q2: In which p53-deficient cell lines has this compound shown activity?

Q3: What are the expected downstream effects of FOXM1 and N-Myc degradation following this compound treatment in p53-independent cancers?

The degradation of FOXM1 and N-Myc following USP7 inhibition by this compound triggers downstream events that contribute to the anti-tumor effect:

  • Downstream of FOXM1 degradation: FOXM1 is a master regulator of G2/M phase genes. Its degradation leads to the downregulation of key cell cycle proteins such as Cyclin B1, Aurora B kinase, and survivin.[7] This results in cell cycle arrest at the G2/M phase and can subsequently lead to apoptosis.

  • Downstream of N-Myc degradation: N-Myc is a potent transcription factor that drives cell proliferation and inhibits differentiation. Its degradation leads to the downregulation of its target genes involved in cell growth and metabolism, ultimately suppressing tumorigenesis.[5]

Quantitative Data Summary

The following tables summarize the available quantitative data for the effects of this compound.

ParameterValueReference
Biochemical IC50
USP7 Activity424 nM
USP7-mediated p53 deubiquitination0.8 µM
Cell Linep53 StatusAssayEndpointThis compound ConcentrationObserved EffectReference
HCT116p53+/+Caspase ActivityApoptosis0.4, 1.2, 3.7 µMDose-dependent increase in caspase activity[6]
PC3p53-/-Caspase ActivityApoptosis0.4, 1.2, 3.7 µMDose-dependent increase in caspase activity[6]
HCT116p53+/+Caspase-3 CleavageApoptosis2, 6, 18 µMDose-dependent increase in cleaved caspase-3[6]
HCT116p53-/-Caspase-3 CleavageApoptosis2, 6, 18 µMDose-dependent increase in cleaved caspase-3[6]

Experimental Protocols

Protocol 1: Caspase Activity Assay for Apoptosis Detection

This protocol is adapted from studies measuring apoptosis in response to this compound.[6]

Objective: To quantify the induction of apoptosis in p53 wild-type and p53-deficient cancer cells treated with this compound by measuring caspase-3/7 activity.

Materials:

  • p53+/+ (e.g., HCT116) and p53-/- (e.g., PC3, HCT116 p53-/-) cancer cell lines

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well white-walled plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in 70-80% confluency at the time of the assay. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.1 µM to 20 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment. Replace the medium in the wells with the drug-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Caspase Assay:

    • Allow the Caspase-Glo® 3/7 reagent to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of blank wells (medium + reagent) from all experimental wells.

  • Normalize the luminescence of treated wells to the vehicle control to determine the fold-change in caspase activity.

Protocol 2: Western Blot Analysis of FOXM1 and N-Myc

Objective: To detect changes in the protein levels of FOXM1 and N-Myc in p53-deficient cancer cells following treatment with this compound.

Materials:

  • p53-mutant or null cancer cell lines (e.g., PC3, Saos-2, SK-N-BE(2)C)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-FOXM1

    • Anti-N-Myc

    • Anti-β-actin or Anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes. Once they reach 70-80% confluency, treat with this compound at various concentrations (e.g., 1, 5, 10 µM) and for different time points (e.g., 12, 24, 48 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-FOXM1 or anti-N-Myc) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (β-actin or GAPDH) to ensure equal protein loading.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or weak induction of apoptosis in p53-deficient cells. Cell line resistance: Not all p53-deficient cell lines may be sensitive to this compound. This could be due to low expression of other USP7 substrates like FOXM1 or N-Myc, or the presence of compensatory survival pathways.- Screen a panel of p53-deficient cell lines to identify sensitive models. - Perform a baseline Western blot to check the expression levels of FOXM1 and N-Myc in your cell line. - Consider combination therapies to overcome resistance.
Suboptimal drug concentration or incubation time: The effective concentration and duration of treatment can vary between cell lines.- Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Compound inactivity: Improper storage or handling of this compound can lead to its degradation.- Ensure this compound is stored correctly (typically at -20°C). - Prepare fresh dilutions from a stock solution for each experiment.
Inconsistent Western blot results for FOXM1 or N-Myc. Poor antibody quality: The primary antibody may not be specific or sensitive enough.- Validate your primary antibody using positive and negative controls (e.g., cells with known high and low expression of the target protein, or siRNA-mediated knockdown).
Inefficient protein extraction or degradation: FOXM1 and N-Myc are labile proteins.- Use fresh lysis buffer with protease and phosphatase inhibitors. - Keep samples on ice throughout the protein extraction process.
Loading inconsistencies: Unequal amounts of protein loaded onto the gel.- Carefully perform protein quantification and normalize all samples. - Always use a reliable loading control (e.g., β-actin, GAPDH) and ensure its expression is consistent across all treatment conditions.
Difficulty distinguishing on-target p53-independent effects from off-target effects. This compound may have other cellular targets besides USP7. - Rescue experiments: After treating with this compound, ectopically overexpress a degradation-resistant mutant of FOXM1 or N-Myc. If the observed phenotype (e.g., apoptosis) is reversed, it suggests the effect is on-target. - Use a structurally different USP7 inhibitor: If another USP7 inhibitor with a different chemical scaffold produces the same phenotype, it is more likely to be an on-target effect. - siRNA knockdown of USP7: Compare the phenotype of this compound treatment with that of USP7 knockdown using siRNA. Similar outcomes would support an on-target mechanism.

Visualizations

HBX41108_p53_Independent_Pathway This compound This compound USP7 USP7 This compound->USP7 Inhibits FOXM1 FOXM1 USP7->FOXM1 Deubiquitinates (Stabilizes) N-Myc N-Myc USP7->N-Myc Deubiquitinates (Stabilizes) Degradation_FOXM1 FOXM1 Degradation Degradation_NMyc N-Myc Degradation FOXM1->Degradation_FOXM1 Leads to N-Myc->Degradation_NMyc Leads to CellCycleArrest G2/M Arrest Degradation_FOXM1->CellCycleArrest TumorSuppression Tumor Growth Suppression Degradation_NMyc->TumorSuppression Apoptosis Apoptosis CellCycleArrest->Apoptosis Apoptosis->TumorSuppression

Caption: p53-Independent Signaling Pathway of this compound.

Experimental_Workflow_WesternBlot cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_immunoblotting Immunoblotting cluster_analysis Data Analysis A Seed p53-deficient cancer cells B Treat with this compound (various concentrations and times) A->B C Lyse cells and collect supernatant B->C D Quantify protein concentration (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Blocking F->G H Primary Antibody Incubation (anti-FOXM1 or anti-N-Myc) G->H I Secondary Antibody Incubation H->I J Detection (ECL) I->J K Quantify band intensity J->K L Normalize to loading control K->L

Caption: Western Blot Workflow for Analyzing p53-Independent Effects.

References

Potential resistance mechanisms to HBX 41108 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HBX 41108. The information provided addresses potential issues, particularly the emergence of resistance, that may be encountered during pre-clinical investigations.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It functions through an uncompetitive, reversible inhibition mechanism.[3][4] By inhibiting USP7, this compound prevents the deubiquitination of p53, a tumor suppressor protein. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells, particularly those with wild-type p53.[3][5]

Q2: What are the typical IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the assay format and the biological context.

Assay TypeTarget/ProcessReported IC50
Biochemical AssayUSP7 Activity424 nM[1][2]
In VitroUSP7-mediated p53 deubiquitination0.8 µM[1][2]
Cell-Based Assay (HCT116)Cell Proliferation~1 µmol/L

Q3: My observed IC50 value for this compound is significantly different from the reported values. What could be the reason?

Discrepancies in IC50 values are a common issue in cell-based assays and can be attributed to several factors. Please refer to the "Troubleshooting Guide for Inconsistent IC50 Values" below for a detailed breakdown of potential causes and solutions.

Q4: Are there any known resistance mechanisms to this compound?

Currently, there are no clinically documented resistance mechanisms specifically for this compound. However, based on its mechanism of action and established principles of drug resistance, several potential mechanisms can be hypothesized. These are detailed in the "Potential Resistance Mechanisms to this compound" section.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values

This guide will help you address variability in the half-maximal inhibitory concentration (IC50) of this compound in your experiments.

Potential Cause Explanation Recommended Action
Cell Line Differences The genetic background and expression levels of USP7 and p53 pathway components can vary between cell lines, affecting sensitivity.Verify the p53 status (wild-type, mutant, or null) of your cell line. Measure the baseline expression levels of USP7, p53, and MDM2 via Western blot.
Assay Incubation Time The inhibitory effect of this compound may be time-dependent.Standardize the incubation time across all experiments. Consider performing a time-course experiment to determine the optimal duration of treatment.
Cell Density High cell densities can alter the microenvironment and affect drug accessibility and cellular metabolism.Optimize and maintain a consistent cell seeding density for all experiments. Ensure cells are in the logarithmic growth phase at the time of treatment.
Serum Concentration Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.Use a consistent and documented serum concentration in your cell culture medium. If variability persists, consider performing experiments in reduced-serum or serum-free media.
Compound Stability and Solubilization Improper storage or handling can lead to degradation of this compound. Incomplete solubilization can result in inaccurate concentrations.Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the solvent before further dilution in culture medium.
Guide 2: Investigating Potential Resistance to this compound

If you suspect your cell line has developed resistance to this compound, the following steps can help you confirm and characterize this phenotype.

Step Objective Experimental Approach
1. Confirmation of Resistance To verify that the cell line exhibits a reduced sensitivity to this compound.Perform a dose-response assay (e.g., MTT, CellTiter-Glo) comparing the parental (sensitive) and the suspected resistant cell line. A significant rightward shift in the dose-response curve and an increased IC50 value in the resistant line confirms resistance.
2. Stability of Resistance To determine if the resistant phenotype is stable over time in the absence of the drug.Culture the resistant cell line in a drug-free medium for an extended period (e.g., 10-20 passages). Periodically re-determine the IC50 for this compound. A stable resistant phenotype will maintain a high IC50.
3. Analysis of Target and Pathway To investigate molecular changes in the USP7/p53 pathway.Western Blot: Analyze the expression levels of USP7, p53, MDM2, and downstream p53 targets like p21 and PUMA in both parental and resistant cells, with and without this compound treatment. Sanger Sequencing: Sequence the coding region of the USP7 gene in the resistant cell line to identify potential mutations in the drug-binding site.
4. Functional Assays To assess the functional consequences of potential resistance mechanisms.Apoptosis Assay: Use methods like Annexin V/PI staining or caspase activity assays to compare the induction of apoptosis in parental and resistant cells following this compound treatment. Cell Cycle Analysis: Analyze the cell cycle distribution of parental and resistant cells after treatment to see if the p53-mediated cell cycle arrest is abrogated.

Potential Resistance Mechanisms to this compound Treatment

While no specific resistance mechanisms have been clinically identified for this compound, the following are plausible biological pathways that could confer resistance, based on its mechanism of action targeting the USP7-p53 axis.

  • Alterations in the Drug Target:

    • Mutations in USP7: A point mutation in the binding pocket of USP7 could reduce the affinity of this compound for its target, rendering the drug less effective.

    • Upregulation of USP7: Increased expression of the USP7 protein could effectively "soak up" the inhibitor, requiring higher concentrations to achieve the same level of target engagement.

  • Modifications in the p53 Pathway:

    • Loss or Mutation of p53: Since this compound's primary anti-cancer effect is mediated through the stabilization of wild-type p53, cells that acquire mutations in or lose the TP53 gene would be inherently resistant.

    • Defects in Downstream p53 Signaling: Resistance could arise from mutations or altered expression of key downstream effectors of p53, such as the pro-apoptotic proteins BAX, PUMA, or the cell cycle inhibitor p21.

    • Upregulation of p53 Negative Regulators: Increased expression of other negative regulators of p53, apart from MDM2, could counteract the stabilizing effect of this compound.

  • Activation of Bypass Signaling Pathways:

    • Upregulation of Anti-Apoptotic Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Bcl-xL could overcome the pro-apoptotic signals initiated by p53.

    • Activation of Pro-Survival Pathways: Activation of parallel survival pathways, such as the PI3K/AKT or MAPK pathways, can promote cell survival and proliferation, overriding the p53-mediated apoptotic signals.

Experimental Protocols

Protocol 1: Generation of an this compound-Resistant Cell Line

This protocol utilizes a gradual dose-escalation method to develop a cancer cell line with acquired resistance to this compound.

1. Initial IC50 Determination: a. Plate the parental cancer cell line in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the initial IC50 value.

2. Induction of Resistance: a. Culture the parental cells in their recommended growth medium. b. Begin by treating the cells with this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth). c. When the cells reach 80-90% confluency and their growth rate has stabilized, passage them and increase the this compound concentration by 1.5- to 2-fold. d. If significant cell death occurs, reduce the concentration to the previous level until the cells recover. e. Repeat this process of stepwise dose escalation. This process can take 3-6 months. f. At each stage, it is advisable to cryopreserve cells.

3. Confirmation of Resistance: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of an this compound-resistant cell line.

Protocol 2: Western Blot Analysis of the USP7-p53 Pathway

1. Sample Preparation: a. Culture parental and this compound-resistant cells to 80-90% confluency. b. Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours). c. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. d. Determine the protein concentration of the lysates using a BCA assay.

2. SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against USP7, p53, MDM2, p21, and an appropriate loading control (e.g., β-actin, GAPDH) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

HBX_41108_Mechanism_of_Action cluster_pathway Normal p53 Regulation and this compound Intervention USP7 USP7 p53 p53 USP7->p53 De-ubiquitinates Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates MDM2 MDM2 MDM2->p53 Ubiquitinates Ub Ubiquitin HBX41108 This compound HBX41108->USP7 Inhibits

Caption: Mechanism of action of this compound in the p53 signaling pathway.

Resistance_Workflow cluster_characterization Phenotypic Characterization cluster_mechanism Mechanistic Investigation start Suspected Resistance to this compound confirm_resistance Confirm Resistance (IC50 Shift Assay) start->confirm_resistance characterize_phenotype Characterize Phenotype confirm_resistance->characterize_phenotype investigate_mechanism Investigate Mechanism characterize_phenotype->investigate_mechanism stability_assay Stability Assay (Drug-free culture) characterize_phenotype->stability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) characterize_phenotype->apoptosis_assay cell_cycle_assay Cell Cycle Analysis characterize_phenotype->cell_cycle_assay western_blot Western Blot (USP7, p53, MDM2) investigate_mechanism->western_blot sequencing USP7 Sequencing investigate_mechanism->sequencing bypass_pathways Bypass Pathway Analysis (PI3K/AKT, MAPK) investigate_mechanism->bypass_pathways

Caption: Experimental workflow for investigating this compound resistance.

Potential_Resistance_Pathways cluster_resistance Potential Resistance Mechanisms HBX41108 This compound USP7 USP7 HBX41108->USP7 Inhibits p53 p53 USP7->p53 Stabilizes Apoptosis Apoptosis p53->Apoptosis usp7_mutation USP7 Mutation usp7_mutation->USP7 Alters Target p53_mutation p53 Mutation/Loss p53_mutation->p53 Inactivates Pathway downstream_defect Downstream Effector Defect (e.g., BAX) downstream_defect->Apoptosis Blocks Outcome bypass_pathway Bypass Pathway Activation (e.g., AKT) bypass_pathway->Apoptosis Inhibits

Caption: Logical relationships of potential this compound resistance mechanisms.

References

Addressing variability in cell line response to HBX 41108

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and understanding the variability in cell line response to HBX 41108, a small-molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small-molecule inhibitor of the deubiquitinating enzyme USP7 (also known as HAUSP) with an in vitro IC₅₀ of 424 nM.[1] Its primary mechanism involves inhibiting the deubiquitination of p53, a tumor suppressor protein.[1][2] Normally, USP7 removes ubiquitin tags from p53 and its primary E3 ligase, Mdm2, which leads to the degradation of p53. By inhibiting USP7, this compound prevents p53 deubiquitination, leading to its stabilization, accumulation, and activation.[2][3] This, in turn, can induce p53-dependent apoptosis and inhibit cancer cell growth without causing genotoxic stress.[2][4]

Q2: Why is there significant variability in how different cell lines respond to this compound?

The variability in cell line response is a critical factor in experimental design and is influenced by several factors:

  • p53 Status: The primary mechanism of this compound involves p53 stabilization. Therefore, cell lines with wild-type p53 are generally more sensitive.[2][5] Cells with mutated or null p53 may exhibit resistance as they lack the key target for inducing apoptosis.[2]

  • p53-Independent Pathways: While the p53 pathway is central, USP7 has numerous other substrates.[6][7] Therefore, this compound can exert effects that are independent of p53, leading to varied responses even in p53-mutant cells.[5][6] For example, USP7 has been shown to regulate the stability of N-Myc, but not c-Myc, suggesting that tumors dependent on N-Myc may be sensitive regardless of p53 status.[8][9]

  • Compensatory Mechanisms: Research has shown that inhibiting USP7 can lead to the upregulation of other deubiquitinases, such as USP22.[10][11] This upregulation can activate downstream pathways involving c-Myc, potentially counteracting the anti-cancer effects of USP7 inhibition and contributing to a resistant phenotype.[10]

  • Acquired Resistance: Prolonged exposure to USP7 inhibitors can lead to acquired resistance. One identified mechanism is a heterozygous mutation (V517F) in the inhibitor's binding pocket on USP7, which causes steric hindrance and reduces the affinity of the inhibitor.[5][12]

  • Inherent Cellular Variability: Cancer cell lines, even when highly standardized, can exhibit profound inherent variability in drug response due to ongoing evolution in culture.[13][14] This can affect the reproducibility of results between different labs or even between different passages of the same cell line.[14]

Q3: My p53 wild-type cells are showing less sensitivity to this compound than expected. What should I investigate?

If a p53 wild-type cell line shows unexpected resistance, consider the following:

  • Confirm p53 Pathway Activity: Ensure the p53 pathway is functional in your cell line. Upon treatment with this compound, you should be able to detect increased levels of total p53 and downstream targets like p21 via Western blot.[3]

  • Investigate Compensatory Pathways: Check for the upregulation of other proteins that may confer resistance, such as USP22.[10][11]

  • Evaluate Off-Target Effects: this compound has been noted to inhibit other deubiquitinases at higher concentrations, including USP5, USP8, and USP10, which could lead to complex cellular responses.[6]

  • Check Cell Line Integrity: Verify the identity and passage number of your cell line. Genetic drift can occur over time in culture, altering drug sensitivity.[14]

Q4: What are recommended positive and negative control cell lines for my experiments?

  • Positive Control (Sensitive): HCT-116 (p53 wild-type) colon cancer cells have been shown to be sensitive to this compound.[1][4]

  • Negative Control (Resistant): Isogenic p53-null HCT-116 cells can serve as a direct comparison to demonstrate p53-dependence.[2][10] Alternatively, normal diploid fibroblasts like NIH-3T3, which are significantly less sensitive than HCT-116, can be used to assess the therapeutic window.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low or No Cytotoxicity Observed 1. Sub-optimal Drug Concentration: The IC₅₀ can vary significantly between cell lines.Perform a dose-response curve ranging from low nanomolar to high micromolar (e.g., 0.1 µM to 50 µM) to determine the effective concentration for your specific cell line.[4][15]
2. Cell Line Resistance: The cell line may be inherently resistant (e.g., p53-mutant, expression of compensatory proteins).[5][10]Verify the p53 status of your cell line. Use a known sensitive cell line (e.g., HCT-116) as a positive control. Analyze baseline expression of key proteins like USP7 and potential resistance markers.
3. Drug Inactivity: Improper storage or handling may have degraded the compound.This compound should be stored at -20°C or -80°C.[1] Prepare fresh stock solutions in DMSO.
High Variability Between Replicates 1. Inconsistent Cell Seeding: Uneven cell numbers across wells.Ensure a single-cell suspension before plating. Check cell viability and count accurately before seeding.
2. Edge Effects on Plates: Evaporation in outer wells of 96-well plates.Avoid using the outermost wells for experimental samples. Fill them with sterile PBS or media to maintain humidity.
3. Inherent Biological Variability: High passage number or genetic drift in the cell line.[13][14]Use low-passage cells and maintain consistent culture conditions. Periodically perform cell line authentication.
Unexpected Biological Effects 1. Off-Target Inhibition: At higher concentrations, this compound may inhibit other proteases.[6]Use the lowest effective concentration determined from your dose-response studies. Compare results with those from a more specific USP7 inhibitor or with USP7 siRNA knockdown to confirm the effect is on-target.[2]
2. p53-Independent Signaling: USP7 has many substrates beyond the p53-Mdm2 axis.[7]Investigate other potential USP7 substrates that may be relevant in your cell model, such as N-Myc, DNMT1, or UHRF1.[5][8]

Data Presentation

Table 1: Comparative In Vitro Activity of this compound

Cell LineDescriptionAssay TypeIC₅₀ ValueReference
HCT-116Human Colon Carcinoma (p53 wild-type)Cell Proliferation0.27 µmol/L[1]
HCT-116Human Colon Carcinoma (p53 wild-type)Cell Proliferation (BrdU)~1 µmol/L[4]
NIH-3T3Mouse Embryonic Fibroblast (p53 wild-type)Cell Proliferation1.77 µmol/L[1]

Table 2: Key Factors Influencing Cell Line Response to this compound

FactorEffect on SensitivityMechanismReference
p53 Status Wild-type p53 increases sensitivity.This compound stabilizes p53, leading to p53-dependent apoptosis.[2]
N-Myc Amplification May increase sensitivity.USP7 deubiquitinates and stabilizes the N-Myc oncoprotein.[8][9]
USP22 Expression High expression may decrease sensitivity.Upregulation of USP22 upon USP7 inhibition can activate pro-survival signaling.[10][11]
USP7 V517F Mutation Confers resistance.Mutation in the drug-binding pocket reduces inhibitor affinity.[5][12]

Visualizations

Signaling Pathways and Workflows

HBX41108_Mechanism This compound Mechanism of Action USP7 USP7 Ub_Mdm2 Ubiquitinated Mdm2 USP7->Ub_Mdm2 Deubiquitinates Ub_p53 Ubiquitinated p53 USP7->Ub_p53 Deubiquitinates HBX This compound HBX->USP7 Inhibits Mdm2 Mdm2 p53 p53 Mdm2->p53 Ubiquitinates p53->Mdm2 Ubiquitinates p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Ub_Mdm2->Mdm2 Proteasome Proteasome Degradation Ub_Mdm2->Proteasome Ub_p53->p53 Ub_p53->Proteasome

Caption: this compound inhibits USP7, preventing deubiquitination and promoting degradation of Mdm2 and stabilization of p53.

Experimental_Workflow Workflow for Assessing Cell Line Response start Start: Select Cell Lines (e.g., Sensitive, Resistant) seed Seed cells in appropriate plates (e.g., 96-well, 6-well) start->seed treat Treat with this compound (Dose-response & time-course) seed->treat collect Data Collection treat->collect viability Cell Viability Assay (e.g., MTT) collect->viability apoptosis Apoptosis Assay (e.g., PARP Cleavage) collect->apoptosis western Western Blot (p53, p21, etc.) collect->western analyze Analyze Data (Calculate IC50, Quantify bands) viability->analyze apoptosis->analyze western->analyze interpret Interpret Results & Compare Cell Lines analyze->interpret

Caption: A standard workflow for evaluating the effects of this compound on different cancer cell lines.

Troubleshooting_Logic Troubleshooting Variable this compound Response start Unexpected Result (Low Sensitivity / High Variability) q_p53 Is cell line p53 wild-type? start->q_p53 Low Sensitivity q_protocol Are protocols standardized? (Seeding, Reagents, Passage #) start->q_protocol High Variability a_p53_no Result is expected. Consider p53-independent mechanisms (e.g., N-Myc). q_p53->a_p53_no No q_pathway Is p53 pathway functional? (Check p53/p21 induction) q_p53->q_pathway Yes a_pathway_no Pathway is compromised. Verify cell line. q_pathway->a_pathway_no No q_resistance Check for resistance: - Acquired mutations (USP7) - Compensatory pathways (USP22) q_pathway->q_resistance Yes a_protocol_no Standardize all experimental parameters. Use low passage cells. q_protocol->a_protocol_no No q_controls Are controls consistent? q_protocol->q_controls Yes a_controls_no Troubleshoot control conditions. Check for contamination/reagent issues. q_controls->a_controls_no No a_inherent Acknowledge inherent biological variability. Increase n number. q_controls->a_inherent Yes

Caption: A decision tree to guide troubleshooting efforts for common issues encountered with this compound.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.[16][17]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.

Protocol 2: Analysis of Apoptosis by PARP Cleavage via Western Blot

This protocol detects the cleavage of Poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0.1, 0.3, 1, and 3 µmol/L) for 24 hours.[4]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PARP overnight at 4°C. The antibody should detect both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of the 89 kDa band indicates apoptosis. Also probe for a loading control like GAPDH or β-actin.

Protocol 3: Assessment of p53 and p21 Stabilization via Western Blot

This protocol is used to confirm the on-target effect of this compound on the p53 pathway.[3]

  • Cell Culture and Treatment: Seed p53 wild-type cells (e.g., HCT-116) in 6-well plates. Treat the cells with this compound at various concentrations (e.g., 1, 3, and 10 µmol/L) for 24 hours.[3]

  • Lysis and Quantification: Follow steps 2 and 3 from the PARP Cleavage protocol.

  • SDS-PAGE and Transfer: Follow step 4 from the PARP Cleavage protocol.

  • Immunoblotting: Follow the general procedure from step 5 of the PARP Cleavage protocol, but use primary antibodies specific for total p53 and p21.

  • Detection and Analysis: Visualize the bands as described previously. An increase in the intensity of the p53 and p21 bands with increasing concentrations of this compound indicates stabilization and activation of the p53 pathway.[3]

References

Minimizing cytotoxicity of HBX 41108 in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HBX 41108, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on minimizing cytotoxicity in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a reversible and uncompetitive inhibitor of USP7, a deubiquitinating enzyme. By inhibiting USP7, this compound prevents the deubiquitination of p53, a tumor suppressor protein. This leads to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[1] This mechanism is non-genotoxic, meaning it does not directly damage DNA.[1][2]

Q2: Does this compound show selectivity for cancer cells over normal cells?

A2: Yes, studies have shown that this compound exhibits a degree of selectivity for cancer cells. For example, HCT-116 colon cancer cells are approximately 7-fold more sensitive to this compound than normal diploid NIH-3T3 fibroblasts.[2] Additionally, at a concentration of 3 µM, this compound did not affect the viability of normal human hepatocytes.[2]

Q3: What are the known off-target effects of this compound?

A3: While this compound is a potent USP7 inhibitor, some in vitro studies have indicated potential off-target activities. It has been shown to have marginal activity against the thiol protease calpain-1 and some activity against cathepsins B, L, and S.[2] There is also evidence suggesting it may inhibit other deubiquitinating enzymes such as USP5, USP8, USP10, and CYLD in vitro, though further in vivo validation is needed to confirm these effects.[3]

Q4: How can I minimize the cytotoxic effects of this compound on normal cells in my experiments?

A4: Minimizing cytotoxicity in normal cells is crucial for translatable research. Here are some strategies:

  • Optimize Concentration: Perform dose-response experiments on both your cancer and normal cell lines to determine the optimal concentration that maximizes cancer cell death while minimizing effects on normal cells.

  • Combination Therapy: Consider using this compound in combination with other anti-cancer agents. For instance, a combination of this compound with the chemotherapeutic drug 5-fluorouracil (B62378) (5-FU) has been shown to markedly decrease the viability of HCT-116 cancer cells.[2] This synergistic effect may allow for the use of lower, less toxic concentrations of each compound.

  • Control p53 Status: The effects of this compound are largely dependent on the p53 status of the cells.[1] Including both p53 wild-type and p53-null or mutant cell lines in your experimental design can help to understand the p53-dependent and independent effects and potentially identify strategies to protect normal cells with functional p53.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent results between experiments 1. Compound Instability: this compound may degrade with improper storage or handling. 2. Cell Viability: Variations in cell health and passage number can affect drug sensitivity. 3. Pipetting Errors: Inaccurate dilutions can lead to inconsistent concentrations.1. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Store the stock solution at -20°C or lower. 2. Ensure cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Regularly check for mycoplasma contamination. 3. Calibrate pipettes regularly. Prepare a master mix of the final drug concentration to add to replicate wells to minimize pipetting variability.
Low potency or no effect observed 1. Incorrect Concentration: The concentration used may be too low for the specific cell line. 2. Compound Inactivity: The compound may have degraded. 3. Cellular Resistance: The cell line may have intrinsic or acquired resistance mechanisms.1. Perform a dose-response curve to determine the IC50 for your cell line. 2. Use a fresh vial of the compound or test its activity on a sensitive control cell line (e.g., HCT-116). 3. Investigate the expression levels of USP7 and the status of the p53 pathway in your cell line.
High background cytotoxicity in vehicle control 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Contamination: Bacterial or fungal contamination in the cell culture.1. Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%. Run a vehicle-only control to assess solvent toxicity. 2. Regularly inspect cultures for signs of contamination and use sterile techniques.
Compound precipitation in culture medium 1. Poor Solubility: this compound has limited solubility in aqueous solutions.1. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM). When diluting into the final culture medium, ensure rapid and thorough mixing. Avoid shocking the compound into an aqueous solution from a high DMSO concentration. Consider pre-warming the media before adding the compound.

Data Presentation

Table 1: In Vitro Cytotoxicity of this compound in Cancer and Normal Cell Lines

Cell LineCell Typep53 StatusAssayEndpointIncubation Time (h)IC50 (µM)Reference
HCT-116Colon CarcinomaWild-typeCell Viability--0.27[2]
HCT-116Colon CarcinomaWild-typeProliferation-24~1[2]
NIH-3T3Mouse Embryonic FibroblastWild-typeCell Viability--1.77[2]
Normal Human HepatocytesPrimary Liver CellsWild-typeCell Viability-->3[2]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for assessing cell viability after treatment with this compound.

Materials:

  • This compound

  • Cancer and normal cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the existing medium and add 100 µL of the medium containing different concentrations of this compound to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This protocol outlines the steps for detecting apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for the appropriate duration.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

HBX_41108_Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cytoplasm cluster_2 Nucleus HBX41108 This compound USP7 USP7 HBX41108->USP7 Inhibits MDM2_Ub MDM2-Ub USP7->MDM2_Ub Deubiquitinates p53_Ub p53-Ub USP7->p53_Ub Deubiquitinates MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates p53_active Active p53 p53->p53_active Stabilization & Activation Ub Ubiquitin Proteasome Proteasome MDM2_Ub->Proteasome Degradation p53_Ub->Proteasome Degradation Gene_Expression Target Gene Expression (e.g., p21, BAX) p53_active->Gene_Expression Induces Cellular_Response Cell Cycle Arrest Apoptosis Gene_Expression->Cellular_Response Leads to

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_assays Cytotoxicity/Apoptosis Assays start Start cell_culture Cell Culture (Cancer and Normal Cell Lines) start->cell_culture treatment Treat with this compound (Dose-Response) cell_culture->treatment incubation Incubate (24-72 hours) treatment->incubation MTT MTT Assay (Viability) incubation->MTT AnnexinV Annexin V/PI Staining (Apoptosis) incubation->AnnexinV WesternBlot Western Blot (PARP, Caspase-3 cleavage) incubation->WesternBlot data_analysis Data Analysis (IC50 Calculation, etc.) MTT->data_analysis AnnexinV->data_analysis WesternBlot->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Results Observed check_compound Check Compound (Fresh dilutions, storage) start->check_compound Is the compound stable? check_cells Check Cell Health (Passage, contamination) start->check_cells Are the cells consistent? check_protocol Review Protocol (Pipetting, timing) start->check_protocol Is the protocol precise? solution_compound Use fresh compound and aliquot stock check_compound->solution_compound solution_cells Use consistent passage # and screen for mycoplasma check_cells->solution_cells solution_protocol Calibrate pipettes and use master mixes check_protocol->solution_protocol

Caption: Troubleshooting inconsistent results.

References

Impact of serum concentration on HBX 41108 activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with HBX 41108. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective and reversible inhibitor of Ubiquitin-Specific Protease 7 (USP7).[1][2] It functions through an uncompetitive inhibition mechanism, meaning it preferentially binds to the USP7-substrate complex.[2] USP7 is a deubiquitinating enzyme that removes ubiquitin from target proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation. By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and subsequent degradation. This, in turn, leads to the stabilization and activation of p53.[1][2] Activated p53 can then induce cell cycle arrest and apoptosis in cancer cells.[2][3]

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C.

Q3: In which cell lines has this compound shown activity?

This compound has demonstrated activity in various cancer cell lines, most notably in HCT116 human colon cancer cells.[3][4] Its efficacy is often more pronounced in cells with wild-type p53.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected potency of this compound in cell-based assays.

This is a common issue that can arise from several factors, with the concentration of serum in the cell culture medium being a primary suspect.

Q1: How does serum concentration affect the activity of this compound?

Q2: My IC50 value for this compound is higher than what is reported in the literature. Could serum be the cause?

Yes, this is a likely possibility. The seminal paper on this compound does not specify the percentage of fetal bovine serum (FBS) used in the cell culture medium for their reported IC50 values in HCT116 cells.[3] Different laboratories may use varying concentrations of FBS (e.g., 5%, 10%, or 20%), which can lead to significant differences in observed potency.

Q3: How can I test if serum concentration is affecting my results?

To determine the influence of serum on this compound activity in your specific cell line, you can perform a dose-response experiment with varying concentrations of FBS.

Data Presentation: Hypothetical Impact of Serum on this compound Activity

The following table illustrates a hypothetical, yet expected, trend of the impact of serum concentration on the IC50 of this compound in a cell proliferation assay.

Serum Concentration (%)Apparent IC50 of this compound (µM)
10.5
51.2
102.5
205.0

Note: This data is for illustrative purposes only and the actual values will need to be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Impact of Serum Concentration on this compound IC50

This protocol describes a cell-based assay to determine the influence of serum concentration on the inhibitory activity of this compound by measuring cell viability.

Materials:

  • This compound

  • Your cell line of interest (e.g., HCT116)

  • Cell culture medium (e.g., McCoy's 5A for HCT116)

  • Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTS or resazurin-based)

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Let the cells adhere overnight in their standard growth medium (e.g., with 10% FBS).

  • Prepare Serum-Containing Media: Prepare separate batches of cell culture medium containing different percentages of FBS (e.g., 1%, 5%, 10%, and 20%).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in each of the serum-containing media prepared in the previous step.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound and varying serum percentages. Include a vehicle control (e.g., DMSO) for each serum condition.

  • Incubation: Incubate the plates for a period relevant to your experimental goals (e.g., 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control for each serum condition and plot the dose-response curves. Calculate the IC50 value for this compound at each serum concentration.

Protocol 2: Western Blot for p53 Stabilization

This protocol is to confirm the mechanism of action of this compound by observing the stabilization of its downstream target, p53.

Materials:

  • This compound

  • Your cell line of interest (e.g., HCT116)

  • Cell culture medium with a consistent and reported serum concentration

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (and a vehicle control) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against p53 and a loading control (e.g., β-actin). Follow this with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the p53 band intensity with increasing this compound concentration confirms its stabilizing effect.

Visualizations

USP7_p53_pathway cluster_0 Normal Conditions cluster_1 With this compound USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates p53 p53 MDM2->p53 Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation HBX41108 This compound USP7_inhibited USP7 HBX41108->USP7_inhibited Inhibits MDM2_degraded MDM2 Proteasome_2 Proteasome MDM2_degraded->Proteasome_2 Degradation p53_stabilized p53 (Stabilized) Apoptosis Apoptosis p53_stabilized->Apoptosis Induces experimental_workflow start Start: Seed Cells in 96-well Plate prep_media Prepare Media with Varying Serum Concentrations (1-20% FBS) start->prep_media prep_drug Prepare Serial Dilutions of This compound in Each Serum Medium prep_media->prep_drug treat_cells Treat Cells with this compound and Vehicle Controls prep_drug->treat_cells incubate Incubate for 72 Hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTS) incubate->viability_assay read_plate Measure Absorbance/ Fluorescence viability_assay->read_plate analyze Analyze Data and Calculate IC50 for Each Serum Concentration read_plate->analyze end End: Compare IC50 Values analyze->end troubleshooting_logic issue Issue: Inconsistent/Low Potency of this compound question Is Serum Concentration Controlled and Consistent Across Experiments? issue->question solution_no Action: Standardize Serum Concentration in All Assays question->solution_no No check_other Troubleshoot Other Variables: - Cell passage number - Compound stability - Assay variability question->check_other Yes yes Yes no No solution_no->issue Re-evaluate

References

Technical Support Center: Ensuring Reproducibility in Experiments with HBX 41108

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible experiments with HBX 41108.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). Its primary mechanism of action is to inhibit the deubiquitinating activity of USP7, which leads to the stabilization and activation of the tumor suppressor protein p53. By preventing USP7 from removing ubiquitin tags from p53, this compound promotes p53 accumulation, leading to cell cycle arrest and apoptosis in cancer cells.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.

Q3: What are the known off-target effects of this compound?

While this compound is a potent USP7 inhibitor, researchers should be aware of potential off-target effects. These can arise from the inhibitor binding to proteins other than USP7, potentially leading to misinterpretation of results. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to USP7 inhibition. Such controls can include using a structurally different USP7 inhibitor or using genetic knockdown of USP7 (e.g., siRNA or shRNA) to see if the phenotype is replicated.

**Q4:

Validation & Comparative

A Comparative Guide to USP7 Inhibitors: HBX 41108 vs. P5091

Author: BenchChem Technical Support Team. Date: December 2025

Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target in oncology due to its role in regulating the stability of crucial proteins involved in tumor progression and suppression, most notably the p53-MDM2 axis. This guide provides an objective comparison of two widely studied small-molecule USP7 inhibitors, HBX 41108 and P5091, to assist researchers, scientists, and drug development professionals in their work. The comparison is based on available experimental data concerning their mechanisms of action, potency, and cellular effects.

Mechanism of Action and Biochemical Performance

Both this compound and P5091 target the deubiquitinating activity of USP7, but through different mechanisms. P5091 is a covalent, irreversible inhibitor that binds to the catalytic cysteine residue (C223) in the active site of USP7, thereby blocking its function.[1] In contrast, this compound is a reversible, uncompetitive inhibitor.[2][3][4][5] This uncompetitive mechanism means that this compound preferentially binds to the USP7-ubiquitin substrate complex, rather than the free enzyme, to exert its inhibitory effect.[3][4]

P5091 is a selective and potent inhibitor of USP7 with an EC50 of 4.2 µM.[6][7][8] It also shows activity against the closely related deubiquitinase USP47 but is highly selective against other DUBs and cysteine proteases, where its EC50 is greater than 100 µM.[6][7][9] this compound demonstrates potent inhibition of USP7 with an IC50 of 424 nM in biochemical assays.[5][10]

Quantitative Performance Data

The following table summarizes the key quantitative data for this compound and P5091 based on published experimental results.

ParameterThis compoundP5091
Mechanism of Action Reversible, Uncompetitive[2][3][4]Covalent, Irreversible[1]
Biochemical Potency IC50 = 424 nM[5][10]EC50 = 4.2 µM[6][7][8]
Cellular Activity HCT116 cells: IC50 = 0.27 µM - 1 µM[4][10]MM cells: IC50 = 6-14 µM[7][8] GBM cells: IC50 = 1.2 - 1.59 µM[1]
Selectivity Specificity assessed against a panel of proteases[4]Inhibits USP47; EC50 > 100 µM for other DUBs/cysteine proteases[6][7]
Effect on p53 Pathway Stabilizes p53, induces p21[2][11]Upregulates p53 and p21, decreases HDM2 and HDMX[6][7]

Signaling Pathways and Experimental Workflows

USP7's Role in the p53-MDM2 Signaling Pathway

USP7 is a critical regulator of the p53 tumor suppressor protein. It achieves this primarily by deubiquitinating and stabilizing MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, both this compound and P5091 disrupt this process. This leads to increased ubiquitination and subsequent degradation of MDM2, which in turn allows for the stabilization and accumulation of p53. Activated p53 can then induce the transcription of target genes, such as p21, leading to cell cycle arrest and apoptosis in cancer cells.

USP7_p53_MDM2_Pathway cluster_nucleus Nucleus USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates (stabilizes) p53 p53 MDM2->p53 ubiquitinates (targets for degradation) p21 p21 p53->p21 activates transcription Ub Ub Apoptosis Apoptosis p21->Apoptosis promotes Inhibitors This compound / P5091 Inhibitors->USP7 inhibition

Caption: The p53-MDM2 pathway regulated by USP7 and targeted by its inhibitors.

General Experimental Workflow for USP7 Inhibitor Evaluation

The evaluation of a novel USP7 inhibitor typically follows a multi-step process, starting from biochemical validation to cellular and potentially in vivo assays. This workflow ensures a comprehensive characterization of the compound's potency, selectivity, and therapeutic potential.

Experimental_Workflow A Biochemical Assay (e.g., Ub-AMC) Determine IC50 B Selectivity Profiling (Panel of DUBs) A->B C Cell-Based Assays (e.g., HCT116, MM.1S) Determine Cellular IC50 A->C D Target Engagement (Western Blot for p53, MDM2, p21) C->D E Phenotypic Assays (Apoptosis, Cell Cycle) D->E F In Vivo Studies (Xenograft Models) E->F

Caption: A typical workflow for characterizing a novel USP7 inhibitor.

Experimental Protocols

USP7 Deubiquitination (DUB) Activity Assay (Biochemical)

This protocol describes a general method to measure the enzymatic activity of USP7 and its inhibition in a cell-free system using a fluorogenic substrate.

Objective: To determine the IC50 value of an inhibitor against purified USP7.

Materials:

  • Recombinant human USP7 enzyme

  • Ubiquitin-AMC (Ub-AMC) fluorogenic substrate

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM CaCl2, 2 mM β-mercaptoethanol)

  • Test inhibitors (this compound, P5091) dissolved in DMSO

  • 96-well black microplate

  • Plate reader capable of fluorescence measurement (Excitation: ~360 nm, Emission: ~460 nm)

Methodology:

  • Prepare a dilution series of the test inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • In a 96-well plate, add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.

  • Add recombinant USP7 enzyme to all wells except the no-enzyme control.

  • Incubate the plate for 30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the Ub-AMC substrate to all wells.

  • Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.

  • Measure the fluorescence intensity kinetically over a period of 60-90 minutes.

  • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

  • Normalize the rates relative to the DMSO control and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for USP7 Pathway Proteins

This protocol is used to assess the effect of USP7 inhibitors on the protein levels of downstream targets like p53, MDM2, and p21 in cultured cells.

Objective: To confirm the cellular mechanism of action of the USP7 inhibitor.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium and supplements

  • Test inhibitors (this compound, P5091)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the USP7 inhibitor or DMSO (vehicle control) for a specified time (e.g., 24 hours).

  • Wash the cells with ice-cold PBS and lyse them using RIPA buffer.

  • Clear the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system. Use β-actin as a loading control to ensure equal protein loading.

Conclusion

Both this compound and P5091 are valuable tools for studying USP7 biology and its role in cancer. P5091 is a well-documented covalent inhibitor with proven efficacy in various cell lines and in vivo models, making it a reliable choice for studies requiring robust target inhibition.[1][8][11] this compound, with its distinct uncompetitive and reversible mechanism, offers an alternative approach to modulating USP7 activity and has shown high potency in biochemical and cellular assays.[2][4][10] The choice between these inhibitors will depend on the specific requirements of the experiment, such as the desired mechanism of inhibition (covalent vs. reversible), the biological system under investigation, and the need for in vivo validation.

References

A Comparative Guide to USP7 Inhibitors: HBX 41108 versus FT671

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy and characteristics of two prominent small molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7): HBX 41108 and FT671. Both compounds are under investigation for their therapeutic potential, primarily in oncology, due to their ability to stabilize the p53 tumor suppressor protein. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes relevant biological pathways and workflows to aid researchers in making informed decisions for their studies.

Executive Summary

This compound and FT671 are both potent inhibitors of USP7, a deubiquitinating enzyme that plays a crucial role in the p53-MDM2 signaling pathway. By inhibiting USP7, both molecules lead to the destabilization of MDM2, an E3 ubiquitin ligase that targets p53 for degradation. The subsequent accumulation and activation of p53 can trigger cell cycle arrest and apoptosis in cancer cells.

FT671 is a non-covalent, allosteric inhibitor with high potency and selectivity for USP7. It has been extensively characterized, with a wealth of available data on its biochemical and cellular activity, as well as its in vivo efficacy. This compound is also a potent USP7 inhibitor that has been shown to stabilize p53 and induce apoptosis in cancer cells. While effective, the publicly available data for this compound is not as extensive as for FT671, particularly concerning its broad selectivity profile.

This guide aims to present the available data for both compounds in a structured and comparative manner to facilitate their evaluation for research and drug development purposes.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and FT671, highlighting their biochemical potency and cellular activity.

Table 1: Biochemical Activity of this compound and FT671 against USP7

ParameterThis compoundFT671Assay Method
IC50 (USP7) 424 nM[1]52 nM[2]FRET-based enzymatic assay
Mechanism of Inhibition Uncompetitive, reversible[3]Allosteric, non-covalentCo-crystal structure analysis
Dissociation Constant (Kd) Not Reported65 nM[2]Surface Plasmon Resonance (SPR)

Table 2: Cellular Efficacy of this compound and FT671

ParameterThis compoundFT671Cell LineCancer Type
Cell Proliferation IC50 ~1 µM33 nM[4]HCT116[5]Colorectal Carcinoma
0.27 µM[1]HCT116[1]Colorectal Carcinoma
33 nM[4]MM.1SMultiple Myeloma
p53-mediated Apoptosis DemonstratedDemonstratedHCT116 (p53+/+)Colorectal Carcinoma
In Vivo Efficacy Not ReportedSignificant dose-dependent tumor growth inhibition (100 and 200 mg/kg, oral gavage, daily)[4]MM.1S xenograft modelMultiple Myeloma

Signaling Pathway and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

USP7_p53_Pathway cluster_inhibition Inhibitor Action cluster_pathway USP7-MDM2-p53 Pathway HBX_41108 This compound USP7 USP7 HBX_41108->USP7 Inhibits FT671 FT671 FT671->USP7 Inhibits MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Ub Ubiquitin Proteasome Proteasome p53->Proteasome Degradation Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Induces

Figure 1: Simplified signaling pathway of USP7 inhibition by this compound and FT671.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Enzymatic_Assay USP7 Enzymatic Assay (FRET-based) Biochem_Data IC50, Kd, Mechanism Enzymatic_Assay->Biochem_Data SPR Surface Plasmon Resonance (SPR) SPR->Biochem_Data Cell_Culture Cancer Cell Lines (e.g., HCT116, MM.1S) Treatment Treat with This compound or FT671 Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., BrdU, CellTiter-Glo) Treatment->Proliferation_Assay Western_Blot Western Blot (p53, MDM2, p21, etc.) Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (e.g., Caspase activity, Annexin V) Treatment->Apoptosis_Assay Cellular_Data Cellular IC50, Protein Levels, Apoptosis Rates Proliferation_Assay->Cellular_Data Western_Blot->Cellular_Data Apoptosis_Assay->Cellular_Data

Figure 2: General experimental workflow for evaluating USP7 inhibitors.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

USP7 Enzymatic Assay (FRET-based)

This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic ubiquitin substrate.

  • Materials:

    • Recombinant human USP7 enzyme

    • Fluorogenic ubiquitin substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine 110)

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.05% (v/v) Tween-20, 5 mM DTT

    • This compound or FT671

    • 384-well plates

    • Fluorescence plate reader

  • Protocol:

    • Prepare serial dilutions of this compound or FT671 in the assay buffer.

    • In a 384-well plate, add the diluted inhibitor solutions.

    • Add the diluted USP7 enzyme to each well and incubate for 30 minutes at room temperature.

    • Initiate the reaction by adding the fluorogenic ubiquitin substrate.

    • Monitor the increase in fluorescence intensity over time using a plate reader.

    • Calculate the initial reaction rates and plot them against the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.[6]

Cell Proliferation Assay (BrdU Incorporation)

This assay assesses the effect of the inhibitors on cell proliferation by measuring the incorporation of 5-bromo-2-deoxyuridine (BrdU) into newly synthesized DNA.

  • Materials:

    • HCT116 cells

    • Culture medium

    • This compound

    • BrdU labeling solution

    • Fixing/denaturing solution

    • Anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase)

    • Substrate solution

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24 hours.

    • Add BrdU labeling solution to the culture medium and incubate for 30 minutes.

    • Remove the culture medium and fix/denature the cells.

    • Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

    • Wash the wells and add the substrate solution.

    • Measure the absorbance using a microplate reader.

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control and determine the IC50 value.[7]

Western Blot Analysis for p53 and p21

This method is used to detect changes in the protein levels of p53 and its downstream target p21 following treatment with a USP7 inhibitor.

  • Materials:

    • HCT116 cells

    • This compound or FT671

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • ECL substrate

    • Imaging system

  • Protocol:

    • Treat HCT116 cells with various concentrations of this compound or FT671 for a specified time (e.g., 24 hours).

    • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and visualize the protein bands using an ECL substrate and an imaging system.

    • Perform densitometric analysis to quantify the relative protein levels.

Caspase-3 Activity Assay

This fluorometric assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

  • Materials:

    • HCT116 cells

    • This compound

    • Lysis buffer

    • Caspase-3 substrate (e.g., Ac-DEVD-AMC)

    • Fluorometer

  • Protocol:

    • Treat HCT116 cells with different concentrations of this compound for 24 hours.

    • Lyse the cells and collect the supernatant.

    • Add the caspase-3 substrate to the cell lysates.

    • Incubate at 37°C and measure the fluorescence using a fluorometer.

    • Quantify caspase-3 activity based on the fluorescence signal.[7]

Conclusion

Both this compound and FT671 are valuable research tools for investigating the therapeutic potential of USP7 inhibition. FT671 stands out for its higher potency, well-defined allosteric mechanism of action, and extensive characterization, including in vivo data.[4] Its high selectivity, as demonstrated across a large panel of deubiquitinating enzymes, makes it a preferred choice for studies where minimizing off-target effects is critical.

This compound is a well-established USP7 inhibitor that effectively stabilizes p53 and induces apoptosis in cancer cells.[3] It serves as a useful tool compound, particularly for initial studies. Researchers should consider the specific requirements of their experiments, including the need for high potency, selectivity, and the availability of in vivo data, when choosing between these two inhibitors. This guide provides the necessary data and protocols to assist in this decision-making process.

References

Validating the On-Target Activity of HBX 41108 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the on-target activity of HBX 41108, a known inhibitor of Ubiquitin-Specific Protease 7 (USP7). The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at confirming the cellular mechanism of action of this compound and similar molecules.

Comparative Analysis of USP7 Inhibitors

This compound demonstrates potent and specific inhibition of USP7, a key deubiquitinating enzyme involved in the p53 tumor suppressor pathway. Its activity is comparable to other well-characterized USP7 inhibitors, as summarized in the table below.

CompoundTarget(s)IC50 / EC50Cell Line(s)Assay TypeReference(s)
This compound USP7 IC50: 424 nM -In vitro deubiquitination[cite: ]
IC50: ~1 µMHCT116Cell Proliferation[cite: ]
P5091USP7, USP47EC50: 4.2 µM (USP7)MM.1S, HCT116, etc.Cell Viability[1][2][3]
P22077USP7, USP47EC50: 8.01 µM (USP7)Neuroblastoma cell linesCell Viability[4]
FT671USP7IC50: 52 nMHCT116, U2OS, MM.1SIn vitro deubiquitination, Cell Proliferation[5][6][7]
GNE-6776USP7IC50: 1.34 µM-In vitro deubiquitination[8][9]

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the inhibition of USP7, leading to the stabilization and activation of the p53 tumor suppressor protein. This, in turn, induces downstream cellular effects such as cell cycle arrest and apoptosis. The following diagrams illustrate the targeted signaling pathway and a general workflow for validating the on-target activity of this compound.

USP7_p53_Pathway cluster_0 Normal State cluster_1 With this compound USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Ubiquitinates (Targets for Degradation) Proteasome Proteasome p53->Proteasome Degradation HBX41108 This compound USP7_i USP7 HBX41108->USP7_i Inhibits MDM2_i MDM2 USP7_i->MDM2_i Inhibition of Deubiquitination MDM2_i->MDM2_i p53_i p53 (Stabilized) Apoptosis Cell Cycle Arrest Apoptosis p53_i->Apoptosis Activates Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays in_vitro In Vitro Deubiquitination Assay (e.g., Ub-AMC) cell_treatment Treat p53+/+ and p53-/- cells with this compound in_vitro->cell_treatment Confirms direct inhibition western Western Blot (p53, p21, PARP cleavage) cell_treatment->western co_ip Co-Immunoprecipitation (USP7-p53) cell_treatment->co_ip viability Cell Viability Assay (MTS) cell_treatment->viability apoptosis Apoptosis Assay (Caspase-Glo) cell_treatment->apoptosis

References

Unmasking the Target: A Comparative Guide to the Cross-Reactivity of Deubiquitinase Inhibitor HBX 41108

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe is paramount. This guide provides a detailed comparison of the deubiquitinase (DUB) inhibitor HBX 41108, focusing on its cross-reactivity with other deubiquitinases and offering insights supported by experimental data.

This compound was initially identified as a potent and specific inhibitor of Ubiquitin-Specific Protease 7 (USP7), with a reported IC50 of 424 nM. It operates through an uncompetitive and reversible mechanism.[1] USP7 plays a critical role in various cellular processes, including the p53 pathway, making it an attractive target for cancer therapy. This compound has been shown to stabilize p53 and inhibit cancer cell growth.[1] However, broader screening against a panel of deubiquitinases has revealed a more complex inhibitory profile, highlighting the importance of comprehensive selectivity analysis.

Comparative Analysis of this compound Cross-Reactivity

While early reports suggested a high degree of selectivity for USP7, a comprehensive study by Ritorto et al. (2014) employing a MALDI-TOF mass spectrometry-based assay demonstrated that this compound exhibits significant cross-reactivity against a wide range of deubiquitinases. At a concentration of 5 µM, this compound inhibited 25 out of 32 tested DUBs by more than 70%, indicating a broader spectrum of activity than previously understood.

The following table summarizes the inhibitory activity of this compound against a panel of deubiquitinases and other proteases from two key studies.

Target EnzymeEnzyme FamilyIC50 (µM)Percent InhibitionReference
USP7 Ubiquitin-Specific Protease0.424 Colland et al., 2009
USP7 Ubiquitin-Specific Protease~6 Ritorto et al., 2014[2]
UCH-L1 Ubiquitin C-terminal Hydrolase>10Colland et al., 2009
SENP1 SUMO Protease>10Colland et al., 2009
Calpain-1 Cysteine Protease>10Colland et al., 2009
Cathepsin B Cysteine Protease>1Colland et al., 2009
Cathepsin L Cysteine Protease>1Colland et al., 2009
Cathepsin S Cysteine Protease>1Colland et al., 2009
25 of 32 DUBs Various DUB families>70% at 5 µMRitorto et al., 2014[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p53 signaling pathway targeted by USP7 and the general workflow for assessing DUB inhibitor specificity.

p53_pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination Proteasome Proteasome p53->Proteasome Degradation Apoptosis Apoptosis, Cell Cycle Arrest p53->Apoptosis Ub Ubiquitin USP7 USP7 USP7->p53 Deubiquitination (stabilization) HBX41108 This compound HBX41108->USP7 Inhibition

Caption: Simplified p53 signaling pathway showing USP7-mediated deubiquitination and its inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DUB_panel Panel of Recombinant Deubiquitinases Incubation Incubate DUBs with This compound DUB_panel->Incubation HBX41108_prep This compound Serial Dilution HBX41108_prep->Incubation Substrate_add Add Fluorogenic Substrate (e.g., Ub-Rho110) Incubation->Substrate_add Measurement Measure Activity (Fluorescence/Mass Spec) Substrate_add->Measurement IC50 Calculate IC50 values or % Inhibition Measurement->IC50 Selectivity Determine Selectivity Profile IC50->Selectivity

References

HBX 41108: A Superior Alternative to siRNA for USP7 Inhibition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of Ubiquitin-Specific Protease 7 (USP7), the choice of inhibitory tool is critical. While siRNA-mediated gene knockdown has been a staple in loss-of-function studies, the small molecule inhibitor HBX 41108 presents a compelling and often advantageous alternative. This guide provides an objective comparison of this compound and siRNA-mediated USP7 knockdown, supported by experimental data and detailed methodologies.

Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme that plays a crucial role in regulating the stability of key proteins involved in cell cycle progression, DNA damage repair, and apoptosis, including the tumor suppressor p53 and its E3 ligase MDM2.[1][2] Its deregulation is implicated in various cancers, making it a prime target for therapeutic intervention.[1][3] Both small molecule inhibitors and genetic silencing techniques are employed to probe USP7 function and validate it as a drug target. Here, we delineate the advantages of the pharmacological approach using this compound over genetic knockdown via siRNA.

Mechanism of Action: Precision Inhibition vs. Genetic Silencing

This compound is a potent and reversible inhibitor of USP7, acting through an uncompetitive mechanism with an IC50 of 424 nM.[1][4][5][6] This means it binds to the enzyme-substrate complex, offering a high degree of specificity for the active form of USP7. By inhibiting USP7's deubiquitinating activity, this compound prevents the removal of ubiquitin chains from target proteins like p53 and MDM2. This leads to the stabilization and activation of p53, triggering downstream events such as cell cycle arrest and apoptosis in cancer cells.[1][3]

In contrast, siRNA (small interfering RNA) mediates the degradation of USP7 mRNA, leading to a reduction in the total cellular pool of the USP7 protein.[7] While effective in reducing protein levels, this approach is susceptible to several limitations that can confound experimental outcomes.

Key Advantages of this compound over siRNA-mediated USP7 Knockdown

The primary advantages of utilizing this compound lie in its specificity, temporal control, ease of use, and circumvention of common siRNA-related artifacts.

FeatureThis compound (Small Molecule Inhibitor)siRNA-mediated Knockdown
Mechanism Reversible, uncompetitive inhibition of USP7 enzymatic activity.[1]Post-transcriptional gene silencing by mRNA degradation.[7]
Specificity High target specificity for USP7.[8] Potential for off-target effects exists but is generally lower than with siRNA.Prone to off-target effects due to partial sequence complementarity with unintended mRNAs.[9][10][11][12]
Temporal Control Rapid, reversible, and dose-dependent inhibition.[13] Allows for precise control over the timing and duration of USP7 inhibition.Delayed onset of action (24-48 hours for protein depletion).[7] Reversal is slow and depends on de novo protein synthesis.
Dose-Response Clear dose-dependent effects, enabling the study of varying degrees of inhibition.[3]Knockdown efficiency can be variable and difficult to titrate precisely.
Off-Target Effects Off-target effects are possible but can be characterized through medicinal chemistry and proteomics.[8]Off-target effects are a significant concern and can lead to misleading phenotypes.[9][10][11][12]
Cellular Perturbation Minimal perturbation of the cellular machinery beyond direct target inhibition.Can saturate the endogenous RNAi machinery, leading to broader cellular stress and artifacts.[10]
Experimental Utility Suitable for acute and chronic inhibition studies. Easily applicable to a wide range of cell types and in vivo models.[4][8]Primarily used for transient knockdown in cell culture. In vivo delivery can be challenging.
Translational Relevance More closely mimics the action of a therapeutic drug, providing more relevant data for drug development.[14]Less representative of a pharmacological intervention.

Experimental Data Supporting the Advantages of this compound

Studies have demonstrated that this compound treatment phenocopies the effects of siRNA-mediated USP7 silencing in cancer cells, such as p53 stabilization and inhibition of cell growth.[1] However, the use of a small molecule inhibitor provides a more direct and controlled means of assessing the consequences of USP7 enzymatic inhibition, free from the confounding variables associated with siRNA.

For instance, treatment of HCT116 colon cancer cells with this compound leads to a dose-dependent increase in p53 levels and the induction of p53 target genes without causing genotoxic stress.[1][3] This targeted pharmacological inhibition confirms that the observed effects are a direct result of USP7 enzymatic activity blockade.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

USP7_p53_Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition USP7 USP7 MDM2 MDM2 USP7->MDM2 deubiquitinates p53 p53 MDM2->p53 ubiquitinates Ub Ub Proteasome Proteasome p53->Proteasome degradation p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis activates HBX_41108 This compound HBX_41108->USP7 inhibits siRNA siRNA mRNA USP7 mRNA siRNA->mRNA degrades Experimental_Workflow cluster_treatment Treatment cluster_analysis Downstream Analysis Cells Cancer Cell Line (e.g., HCT116) HBX This compound Treatment Cells->HBX siRNA siRNA Transfection (USP7-specific & control) Cells->siRNA WB Western Blot (USP7, p53, MDM2) HBX->WB Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) HBX->Viability Apoptosis Apoptosis Assay (e.g., Annexin V staining) HBX->Apoptosis siRNA->WB qRT_PCR qRT-PCR (USP7 mRNA levels) siRNA->qRT_PCR siRNA->Viability siRNA->Apoptosis

References

Unlocking Synergistic Potential: HBX 41108 in Combination with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Effects of the USP7 Inhibitor HBX 41108

The small molecule this compound, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising agent in cancer therapy. Its primary mechanism of action involves the stabilization of the tumor suppressor protein p53 by preventing its USP7-mediated deubiquitination and subsequent degradation.[1][2] This leads to the activation of p53-dependent pathways, ultimately resulting in cell cycle arrest and apoptosis in cancer cells.[2][3] Beyond its standalone efficacy, the true potential of this compound may lie in its ability to synergize with other anti-cancer agents, enhancing therapeutic outcomes and potentially overcoming drug resistance. This guide provides an objective comparison of the performance of this compound in combination with other small molecules, supported by available experimental data and detailed methodologies.

Synergistic Effect of this compound with 5-Fluorouracil (5-FU)

A key study has demonstrated a cooperative effect between this compound and the widely used chemotherapeutic drug 5-Fluorouracil (5-FU) in inhibiting the growth of HCT116 colon cancer cells.[4] The combination of a sub-optimal concentration of this compound with 5-FU resulted in a marked decrease in cell viability, suggesting a synergistic interaction.[4]

Cell Line Agent 1 Agent 2 Concentration of this compound Treatment Duration Observed Effect Assay
HCT116 (Colon Carcinoma)This compound5-Fluorouracil (5-FU)IC20 (Concentration inhibiting 20% of cell growth)72 hoursMarkedly decreased cell viability compared to single agentsMTS Assay

Rationale for Other Synergistic Combinations

The role of USP7 in DNA damage repair and the regulation of other key cancer-related proteins provides a strong rationale for exploring the synergistic potential of this compound with other classes of anti-cancer drugs.

  • DNA Damaging Agents (e.g., Cisplatin, Etoposide, Doxorubicin): USP7 is involved in the DNA damage response (DDR) pathway.[5][6] By inhibiting USP7, this compound may impair the cancer cells' ability to repair DNA damage induced by chemotherapy, leading to increased cell death.

  • PARP Inhibitors: USP7 has been implicated in the regulation of proteins involved in homologous recombination, a key DNA repair pathway. Combining a USP7 inhibitor like this compound with a PARP inhibitor could create a synthetic lethality scenario in certain cancer types, particularly those with deficiencies in other DNA repair pathways.

  • Immune Checkpoint Inhibitors: Emerging evidence suggests that USP7 inhibitors can modulate the tumor microenvironment and enhance anti-tumor immunity.[7] A combination of this compound with immune checkpoint inhibitors could therefore represent a novel immuno-oncology strategy.

  • CDK1 Inhibitors: Recent studies have shown that USP7 inhibitors can trigger widespread activation of CDK1, leading to DNA damage and cell death.[8] This suggests a potential synergistic effect when combined with other agents that promote CDK1 activity.

Experimental Protocols

Cell Viability Assay for Synergy Assessment (MTS/XTT/CCK-8)

This protocol outlines a general procedure for determining the synergistic effect of this compound and another small molecule on cancer cell viability.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., HCT116) in the appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Harvest cells during the logarithmic growth phase and seed them into 96-well microplates at a predetermined optimal density.
  • Incubate the plates for 24 hours to allow for cell attachment.

2. Drug Preparation and Treatment:

  • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).
  • Create a dilution series for each drug individually and for the combination at a fixed ratio (e.g., based on the IC50 values of the individual drugs).
  • Treat the cells with the single agents and the drug combinations. Include a vehicle control (e.g., DMSO) and a no-treatment control.
  • Incubate the treated cells for a specified period (e.g., 72 hours).

3. Cell Viability Measurement:

  • Add the MTS, XTT, or CCK-8 reagent to each well according to the manufacturer's instructions.
  • Incubate the plates for the recommended time to allow for the colorimetric reaction to develop.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis and Synergy Quantification (Chou-Talalay Method):

  • Calculate the percentage of cell growth inhibition for each treatment condition relative to the vehicle control.
  • Use the dose-response data for the individual drugs and the combination to calculate the Combination Index (CI) using the Chou-Talalay method.[9] Software such as CompuSyn can be used for this analysis.
  • CI < 1: Synergism
  • CI = 1: Additive effect
  • CI > 1: Antagonism

Visualizing the Mechanisms and Workflows

This compound Signaling Pathway cluster_0 USP7-p53 Axis cluster_1 Downstream Effects This compound This compound USP7 USP7 This compound->USP7 Inhibits p53 p53 USP7->p53 Deubiquitinates MDM2 MDM2 p53->MDM2 Induces expression p53 Stabilization p53 Stabilization p53->p53 Stabilization MDM2->p53 Ubiquitinates Ub Ubiquitin Ub->p53 Cell Cycle Arrest Cell Cycle Arrest p53 Stabilization->Cell Cycle Arrest Apoptosis Apoptosis p53 Stabilization->Apoptosis

Caption: Mechanism of action of this compound on the USP7-p53 signaling pathway.

Experimental Workflow for Synergy Assessment Cell Seeding Cell Seeding Drug Treatment Drug Treatment Cell Seeding->Drug Treatment Incubation (72h) Incubation (72h) Drug Treatment->Incubation (72h) Viability Assay (MTS/XTT) Viability Assay (MTS/XTT) Incubation (72h)->Viability Assay (MTS/XTT) Data Analysis Data Analysis Viability Assay (MTS/XTT)->Data Analysis Synergy Determination (CI Value) Synergy Determination (CI Value) Data Analysis->Synergy Determination (CI Value)

Caption: A generalized workflow for determining the synergistic effects of drug combinations.

References

USP7 Inhibitors: A Double-Edged Sword? The Differential Upregulation of USP22

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent and selective cancer therapies is a continuous endeavor. Ubiquitin-specific protease 7 (USP7) has emerged as a promising therapeutic target due to its critical role in regulating the stability of numerous oncoproteins and tumor suppressors. However, recent evidence reveals a potential compensatory mechanism that could limit the efficacy of USP7 inhibitors: the upregulation of USP22, another deubiquitinase implicated in cancer progression. This guide provides a comparative analysis of this phenomenon, supported by experimental data, to aid in the strategic development of next-generation cancer therapies.

Introduction

Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in cellular processes by removing ubiquitin tags from target proteins, thereby rescuing them from proteasomal degradation.[1][2] Its substrates include key players in cancer biology, such as the tumor suppressor p53 and its primary E3 ligase, MDM2.[1][3][4] Inhibition of USP7 is therefore an attractive strategy to destabilize oncogenic proteins and reactivate tumor suppressor pathways.[5][6] However, a growing body of evidence indicates that targeting USP7 can lead to an unintended consequence: the upregulation of Ubiquitin-Specific Proteptidase 22 (USP22).[7][8][9][10]

USP22 is a component of the SAGA (Spt-Ada-Gcn5 acetyltransferase) complex and is itself linked to oncogenesis, therapy resistance, and poor prognosis in various cancers.[7][11][12] The upregulation of USP22 following USP7 inhibition may, therefore, counteract the intended therapeutic effects by activating its own downstream pro-cancerous signaling pathways.[7][9][10] This guide compares the effects of different USP7 inhibitors on USP22 expression, presents the underlying molecular mechanism, and provides detailed experimental protocols for researchers to investigate this phenomenon in their own work.

Comparative Analysis of USP7 Inhibitors on USP22 Upregulation

Studies have shown that various small molecule inhibitors of USP7 induce a dose-dependent increase in USP22 protein levels in cancer cell lines. This effect has been observed with structurally distinct inhibitors, suggesting it is an on-target effect of USP7 inhibition rather than an off-target artifact of a specific chemical scaffold.[7]

USP7 InhibitorCancer Cell Line(s)Observed Effect on USP22Putative MechanismReference
FT671 A549 (Lung), HCT116 (Colon)Dose-dependent upregulation of USP22 protein.Transcriptional upregulation, possibly via SP1 degradation.[7]
P5091 H1299 (Lung), HCT116 (Colon)Significant upregulation of USP22 protein.Not explicitly stated, but presumed to be similar to FT671.[7]
HBX41108 H1299 (Lung)Dramatic upregulation of USP22 protein.Not explicitly stated, but presumed to be similar to FT671.[7]

Signaling Pathway and Experimental Workflow

The proposed mechanism for USP22 upregulation upon USP7 inhibition involves the transcription factor SP1. USP7 inhibition is thought to promote the degradation of SP1, which may act as a transcriptional repressor of the USP22 gene. The reduction in SP1 levels consequently leads to de-repressed transcription of USP22 and an increase in USP22 protein. This elevated USP22 can then deubiquitinate and stabilize its own downstream targets, such as the oncoprotein c-Myc, potentially mitigating the anti-tumor effects of USP7 inhibition.[7][9]

USP7_USP22_Pathway USP7_inhibitor USP7 Inhibitor (e.g., FT671, P5091) USP7 USP7 USP7_inhibitor->USP7 Inhibits SP1 SP1 USP7->SP1 Stabilizes? USP22_gene USP22 Gene SP1->USP22_gene Represses USP22_protein USP22 Protein USP22_gene->USP22_protein Transcription & Translation cMyc c-Myc USP22_protein->cMyc Stabilizes Oncogenesis Oncogenesis cMyc->Oncogenesis Promotes Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Collection & Processing cluster_2 Molecular Analysis cluster_3 Data Analysis cell_culture 1. Culture Cancer Cells (e.g., A549, H1299) treatment 2. Treat with USP7 Inhibitors (Varying concentrations) cell_culture->treatment harvest 3. Harvest Cells at Specific Time Points treatment->harvest lysate 4. Prepare Protein Lysates and RNA harvest->lysate western 5. Western Blot for USP22, USP7, SP1, c-Myc lysate->western qpcr 6. qPCR for USP22 mRNA levels lysate->qpcr quant 7. Densitometry & mRNA Quantification western->quant qpcr->quant compare 8. Compare Dose-Response Curves of Inhibitors quant->compare

References

Safety Operating Guide

Proper Disposal of HBX 41108: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, this guide provides essential safety and logistical information for the proper disposal of HBX 41108, a ubiquitin-specific protease 7 (USP7) inhibitor. Given the absence of a publicly available, specific Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must handle this compound as potentially hazardous chemical waste and adhere to their institution's established environmental health and safety (EHS) guidelines.

Pre-Disposal Preparations and Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Disposal of Unused or Expired this compound

Solid this compound and concentrated stock solutions should be treated as hazardous chemical waste.

Step-by-Step Procedure:

  • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical. For this compound, which is often dissolved in DMSO, a high-density polyethylene (B3416737) (HDPE) container is suitable.

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound (7-Chloro-9-oxo-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile)".

    • The CAS Number: 924296-39-9.

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • Your name, laboratory, and contact information.

  • Transfer: Carefully transfer the solid compound or stock solution into the labeled hazardous waste container. Avoid creating dust if handling the solid form.

  • Storage: Store the sealed hazardous waste container in a designated, secure secondary containment area, away from incompatible materials, until it is collected by your institution's EHS personnel.

Decontamination and Disposal of Contaminated Labware

All labware and materials that have come into contact with this compound must be decontaminated or disposed of as hazardous waste.

For Disposable Items (e.g., pipette tips, tubes, gloves):

  • Place all contaminated disposable items into a designated hazardous waste bag or container that is clearly labeled as "Hazardous Waste" and specifies the contaminant (this compound).

  • Seal the container and arrange for its disposal through your institution's EHS office.

For Reusable Glassware:

  • Triple Rinse: Rinse the glassware a minimum of three times with a suitable solvent. Since this compound is soluble in DMSO, an initial rinse with DMSO followed by rinses with a solvent like ethanol (B145695) and then water is recommended.

  • Collect Rinsate: The initial rinsate must be collected and disposed of as hazardous chemical waste, following the same procedure as for unused this compound. Subsequent rinses may also need to be collected, depending on your institution's guidelines.

  • Final Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.

Summary of Key Chemical and Storage Information

For quick reference, the following table summarizes essential data for this compound.

PropertyValueSource
Chemical Formula C₁₃H₃ClN₄ON/A
Molecular Weight 266.64 g/mol N/A
CAS Number 924296-39-9N/A
Solubility Soluble in DMSON/A
Recommended Storage Store at -20°C or -80°C, sealed and away from moisture.N/A

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound and associated materials.

HBX41108_Disposal_Workflow This compound Disposal Workflow start Start: Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_stock Solid Compound or Concentrated Stock Solution waste_type->solid_stock Unused/Expired contaminated_disposables Contaminated Disposables (e.g., tips, gloves) waste_type->contaminated_disposables Disposable Labware contaminated_reusables Contaminated Reusables (e.g., glassware) waste_type->contaminated_reusables Reusable Labware label_solid Label as Hazardous Waste: - Chemical Name - CAS Number - Concentration - Date solid_stock->label_solid label_disposables Place in Labeled Hazardous Waste Bag/Container contaminated_disposables->label_disposables triple_rinse Triple Rinse with Appropriate Solvent contaminated_reusables->triple_rinse transfer_solid Transfer to Compatible Hazardous Waste Container label_solid->transfer_solid store_solid Store in Secondary Containment for EHS Pickup transfer_solid->store_solid ehs_pickup Arrange for EHS Waste Collection store_solid->ehs_pickup store_disposables Store for EHS Pickup label_disposables->store_disposables store_disposables->ehs_pickup collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate clean_glassware Proceed with Standard Glassware Cleaning triple_rinse->clean_glassware collect_rinsate->label_solid

Caption: Workflow for the safe disposal of this compound and contaminated materials.

Disclaimer: This information is based on general laboratory safety principles. Always consult your institution's specific chemical hygiene plan and EHS guidelines before handling or disposing of any chemical waste. If a Safety Data Sheet for this compound becomes available, its specific instructions should supersede this general guidance.

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